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2-(2-Bromophenoxy)pyrazine Documentation Hub

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  • Product: 2-(2-Bromophenoxy)pyrazine
  • CAS: 129242-46-2

Core Science & Biosynthesis

Foundational

Strategic Modulation of Pyrazine Scaffolds: Brominated Pyrazine Ethers

Executive Summary In the landscape of modern drug discovery, the brominated pyrazine ether motif represents a "privileged" structural chimera. It bridges the gap between the lipophilic requirements for membrane permeabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the brominated pyrazine ether motif represents a "privileged" structural chimera. It bridges the gap between the lipophilic requirements for membrane permeability and the polarity needed for aqueous solubility. Unlike the ubiquitous phenyl or pyridine rings, the pyrazine core (1,4-diazine) offers a unique electrostatic profile characterized by low basicity and zero intrinsic dipole moment in its symmetric form.

The strategic introduction of a bromine atom provides a dual-function handle: it serves as a lipophilic bulk enhancer and a site for halogen bonding in the solid state, while remaining a "spring-loaded" electrophile for palladium-catalyzed cross-coupling. Simultaneously, the ether linkage (alkoxy/aryloxy) modulates the electron density of the ring, introducing a hydrogen bond acceptor (HBA) vector that is critical for active-site recognition.

This guide dissects the physicochemical characteristics of this scaffold, providing a roadmap for its deployment in lead optimization.

Molecular Architecture & Electronic Dynamics

The Push-Pull Electronic System

The physicochemical behavior of brominated pyrazine ethers is governed by the competition between the electron-deficient pyrazine ring and its substituents.

  • The Pyrazine Core: With two nitrogen atoms at positions 1 and 4, the ring is significantly electron-deficient (

    
    -deficient). The inductive withdrawal by the nitrogens renders the carbons susceptible to nucleophilic attack (
    
    
    
    ).
  • Bromine Substituent: Exerts a strong inductive electron-withdrawing effect (-I), further deactivating the ring and lowering the pKa of the pyrazine nitrogens.

  • Ether Substituent: Acts as a resonance donor (+M). The lone pairs on the oxygen atom donate electron density into the ring, partially counteracting the electron deficiency.

Net Effect: The combination results in a scaffold that is electronically "tunable." The ether oxygen activates the ring slightly, making the remaining carbons less electrophilic than in the parent halopyrazine, but the bromine ensures the system remains lipophilic enough for hydrophobic pocket binding.

Halogen Bonding (The Sigma-Hole)

A critical, often overlooked feature of brominated pyrazines is the sigma-hole —a region of positive electrostatic potential on the extension of the C-Br bond.

  • Mechanism: The bromine atom can act as a Lewis acid (halogen bond donor) interacting with Lewis bases (e.g., backbone carbonyls in proteins).

  • Implication: In crystal engineering and protein-ligand binding, this interaction can be as directional and specific as a hydrogen bond, often orthogonal to H-bonding networks.

Visualization: Structural Activity Relationship (SAR)

SAR_Map Core Pyrazine Core (1,4-Diazine) Br Bromine (Br) • Lipophilicity (+LogP) • Halogen Bond Donor • Cross-Coupling Handle Core->Br Inductive (-I) Ether Ether Linkage (-OR) • H-Bond Acceptor • Solubility Modulator • Resonance Donor (+M) Core->Ether Resonance (+M) N_atoms Ring Nitrogens • Weak Basicity (pKa < 1.0) • H-Bond Acceptors Core->N_atoms Intrinsic Br->Core Deactivation Ether->Core Activation

Figure 1: SAR map detailing the electronic and functional contributions of substituents on the pyrazine core.

Physicochemical Profiling

Acid-Base Profile (pKa)

Pyrazine itself is a very weak base (


).[1][2]
  • Bromine Effect: The electron-withdrawing nature of bromine further reduces the basicity, often pushing the

    
     below 0.0. This ensures the molecule remains neutral at physiological pH (7.4), facilitating membrane permeation via passive diffusion.
    
  • Ether Effect: While the oxygen donates electron density, it is rarely sufficient to raise the

    
     to biologically relevant basic levels (e.g., > 6.0).
    
  • Result: These compounds are neutral species in systemic circulation.

Lipophilicity (LogP/LogD)

The brominated pyrazine ether allows for precise LogP titration.

SubstituentEffect on LogPMechanism
Pyrazine Ring Lowers LogPHigh polarity of 2x Nitrogen atoms (LogP Pyrazine

).
Bromine Increases LogPLarge, polarizable halogen cloud; increases hydrophobicity.
Methoxy (-OMe) Neutral/Slight DecreaseAdds polarity (O) but adds carbon content.
Trifluoroethoxy Increases LogPFluorine content significantly boosts lipophilicity while retaining ether oxygen.
Solubility

The ether oxygen is the primary driver for aqueous solubility in this scaffold. It accepts hydrogen bonds from water molecules. However, the planarity of the ring and the bromine atom can drive strong


-stacking and crystal packing energies, potentially limiting solubility.
  • Optimization Tip: Disrupting planarity by using branched ether chains (e.g., isopropoxy) often improves solubility by frustrating crystal packing.

Synthetic Accessibility & Stability

The primary route to these scaffolds is Nucleophilic Aromatic Substitution (


) .
The Workflow

The reaction typically involves a di-halogenated pyrazine (e.g., 2,6-dibromopyrazine) reacting with an alkoxide.

  • Regioselectivity: In 2,6-dibromopyrazine, the positions are equivalent. However, in asymmetric precursors (e.g., 2-bromo-3-chloropyrazine), the nucleophile attacks the position most activated by the para-nitrogen and least sterically hindered.

  • Stability: Brominated pyrazine ethers are generally stable to oxidative conditions but can be susceptible to acid-catalyzed ether cleavage if the alkyl group is labile (e.g., tert-butyl).

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 2,6-Dibromopyrazine Reaction Reaction: S_NAr Displacement (0°C to RT, 1-4h) Start->Reaction Reagent Reagent: NaOR / ROH (Alkoxide Generation) Reagent->Reaction Intermed Intermediate: 2-Bromo-6-alkoxypyrazine Reaction->Intermed Monosubstitution Coupling Functionalization: Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermed->Coupling Br-Handle Utilization Final Target: Functionalized Pyrazine Ether Coupling->Final

Figure 2: Step-wise synthetic workflow for generating and functionalizing brominated pyrazine ethers.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Bromo-6-methoxypyrazine

Rationale: This protocol uses controlled stoichiometry to prevent bis-substitution (formation of the di-ether).

  • Preparation: Charge a flame-dried round-bottom flask with 2,6-dibromopyrazine (1.0 eq) and anhydrous methanol (0.2 M concentration).

  • Activation: Cool the solution to 0°C using an ice bath. This kinetic control is crucial to minimize over-reaction.

  • Addition: Dropwise add Sodium Methoxide (NaOMe, 1.05 eq, 25% wt in MeOH) over 15 minutes.

    • Note: Rapid addition leads to local hotspots and bis-substitution byproducts.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM) x3. Dry organics over

    
    .
    
  • Purification: Silica gel chromatography. The mono-ether is typically less polar than the starting material but more polar than the bis-ether.

Protocol B: Chromatographic Hydrophobicity Index (CHI) Determination

Rationale: Traditional shake-flask LogP is unreliable for weak bases. HPLC-based CHI is the industry standard for rapid lipophilicity ranking.

  • System: Agilent 1200 or equivalent HPLC.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 50 x 3 mm).

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile.

  • Calibration: Run a set of standards with known LogP values (e.g., Theophylline, Toluene, Triphenylene).

  • Method: Fast gradient 0% to 100% B over 5 minutes.

  • Calculation: Plot Retention Time (

    
    ) of standards vs. Literature LogP. Interpolate the LogP of the brominated pyrazine ether from this curve.
    
    • Validation: The compound should elute later than pyrazine but earlier than bromobenzene.

References

  • PubChem. Pyrazine, bromo-, 1-oxide | C4H3BrN2O | CID 13068130.[3] National Library of Medicine. [Link]

  • Miniyar, P.B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Metrangolo, P., et al. (2008). Halogen Bonding in Supramolecular Chemistry. Accounts of Chemical Research. (Contextual grounding on Br-bonding). [Link]

  • Waring, M.J. (2010).[4] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. [Link]

Sources

Exploratory

Technical Characterization Guide: Solubility Profile of 2-(2-Bromophenoxy)pyrazine

Executive Summary Compound: 2-(2-Bromophenoxy)pyrazine CAS: 129242-46-2 Molecular Formula: C₁₀H₇BrN₂O[1] This technical guide provides a comprehensive framework for the solubility profiling of 2-(2-Bromophenoxy)pyrazine....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(2-Bromophenoxy)pyrazine CAS: 129242-46-2 Molecular Formula: C₁₀H₇BrN₂O[1]

This technical guide provides a comprehensive framework for the solubility profiling of 2-(2-Bromophenoxy)pyrazine. While specific thermodynamic solubility data for this intermediate is not standardized in public repositories, this document establishes the theoretical solubility landscape , predictive physicochemical parameters , and the validated experimental protocols required to generate regulatory-grade solubility data.

The compound exhibits a "Janus-faced" polarity profile: the pyrazine ring contributes electron-deficient hydrophilicity (H-bond accepting), while the 2-bromophenoxy moiety imparts significant lipophilicity and steric bulk. Consequently, its solubility profile diverges from simple pyrazines, favoring polar aprotic and chlorinated solvents over pure aqueous systems.

Part 1: Molecular Architecture & Theoretical Solubility

Structural Determinants of Solvation

The solubility of 2-(2-Bromophenoxy)pyrazine is governed by the competition between the solvation energy of the pyrazine nitrogens and the crystal lattice energy stabilized by


-

stacking of the aromatic rings.
FeatureChemical MoietySolvation Impact
H-Bond Acceptors Pyrazine N (x2), Ether O (x1)High affinity for protic solvents (Alcohols) via Hydrogen Bonding.
H-Bond Donors NoneLimited self-association in solution; relies on solvent donors.
Lipophilicity Bromophenyl groupIncreases

(~2.3), reducing water solubility compared to pyrazine.
Dipole Moment C-Br and C-O-C bondsEnhances solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).
Predicted Solubility Parameters (Hansen Space)

Using Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated Hansen Solubility Parameters (HSP) indicate the "interaction radius" for solvent selection.

  • Dispersion (

    
    ):  ~19.5 MPa
    
    
    
    (High due to Br and aromatic rings)
  • Polarity (

    
    ):  ~11.2 MPa
    
    
    
    (Pyrazine dipole)
  • H-Bonding (

    
    ):  ~6.5 MPa
    
    
    
    (Moderate acceptor capability)

Strategic Insight: The compound is predicted to show peak solubility in solvents where the distance (


) between the solvent and solute in Hansen space is minimized (

).
Predicted Solubility Ranking

Based on Structure-Property Relationships (SPR) with analogous pyrazines (e.g., Acetylpyrazine, Pyrazinamide):

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane, ChloroformExcellent Matches high dispersion forces of the Br-phenyl group.
Polar Aprotic DMSO, DMF, THFVery High Strong dipole-dipole interactions; disrupts lattice energy effectively.
Polar Protic Methanol, EthanolHigh Solvent donates H-bonds to Pyrazine nitrogens.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good general compatibility; useful for crystallization.
Non-Polar Hexane, HeptaneLow Insufficient polarity to overcome crystal lattice energy.
Aqueous WaterVery Low Hydrophobic effect of the bromophenoxy tail dominates.

Part 2: Experimental Determination Protocols

To establish a definitive solubility profile for regulatory filing or process optimization, the Isothermal Saturation Shake-Flask Method coupled with HPLC-UV is the gold standard.

Protocol: Static Equilibrium Saturation

Objective: Determine mole fraction solubility (


) at temperatures 

to

K.

Workflow Diagram (DOT):

SolubilityProtocol Figure 1: Isothermal Saturation Workflow for Solubility Determination Start Excess Solute Addition Equilibrate Thermostatic Shaking (72h, ±0.05 K) Start->Equilibrate Solvent Addition Settle Phase Separation (Sedimentation/Centrifuge) Equilibrate->Settle Equilibrium Reached Filter Syringe Filtration (0.45 µm PTFE) Settle->Filter Supernatant Dilute Dilution with Mobile Phase Filter->Dilute Aliquot Analyze HPLC-UV Analysis (λ = 254 nm) Dilute->Analyze Injection

Analytical Method (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) – High organic content required to elute the lipophilic bromophenoxy group.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrazine

    
     transition).
    
  • Internal Standard: Benzophenone (optional, for injection precision).

Calculation of Mole Fraction ( )

Convert the mass concentration (


, g/L) obtained from HPLC to mole fraction for thermodynamic modeling:


Where:

  • 
     = Mass of solute and solvent.
    
  • 
     = Molar mass of solute (~251.08  g/mol ) and solvent.
    

Part 3: Thermodynamic Modeling

Once experimental data is gathered, it must be fitted to thermodynamic models to calculate enthalpy of dissolution and entropy. This is critical for designing crystallization processes.

The Modified Apelblat Equation

This semi-empirical model is the standard for correlating solubility data of pyrazine derivatives.



  • A, B, C: Empirical parameters derived from multiple linear regression.

  • Utility: Provides excellent interpolation accuracy for temperature-dependent solubility.

van't Hoff Analysis

To determine the thermodynamic driving forces:



  • Interpretation:

    • If slope (

      
      ) is negative, dissolution is endothermic  (solubility increases with T), which is typical for this class of compounds.
      
    • 
      : Gibbs free energy of solution, calculated as 
      
      
      
      .

Thermodynamic Logic Map (DOT):

ThermoModel Figure 2: Thermodynamic Modeling Framework Data Experimental Data (x_i vs T) Apelblat Apelblat Equation ln x = A + B/T + C ln T Data->Apelblat Curve Fitting VantHoff van't Hoff Plot ln x vs 1/T Data->VantHoff Linear Regression Application Process Design (Crystallization Yield) Apelblat->Application Interpolation Params Derive Parameters (ΔH, ΔS, ΔG) VantHoff->Params Slope/Intercept Params->Application Energy Balance

Part 4: Applications in Process Chemistry

Solvent Selection for Synthesis (S_NAr Reaction)

The synthesis of 2-(2-Bromophenoxy)pyrazine typically involves the nucleophilic aromatic substitution of 2-chloropyrazine with 2-bromophenol.

  • Recommended Solvent: DMF or DMSO .

  • Reasoning: High solubility of the reagents and the product prevents precipitation of intermediates. The high dielectric constant promotes the

    
     transition state.
    
Crystallization & Purification
  • Anti-Solvent Method: Dissolve in Ethanol (High Solubility)

    
     Add Water  (Low Solubility/Anti-solvent).
    
  • Cooling Crystallization: Use Ethyl Acetate . The steep solubility-temperature curve (predicted via Apelblat) allows for high recovery yields upon cooling from 60°C to 5°C.

References

  • Solubility of Pyrazine Analogues

    • Zhang, N., et al. (2019).[2] "Measurement and Correlation of the Solubility of Tetramethylpyrazine in Nine Monosolvents." Journal of Chemical & Engineering Data. Link

    • Context: Establishes the baseline solubility behavior for the pyrazine core, validating the high solubility in alcohols and chlorin
  • Thermodynamic Modeling Protocols

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link

    • Context: The foundational paper for the Modified Apelblat equ
  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Context: Source of the Group Contribution Methods used for the predictions in Section 1.2.
  • Compound Data & Safety

    • PubChem. "2-(2-Bromophenoxy)pyrazine (CID 129242-46-2)." National Library of Medicine. Link

    • Context: Verification of molecular weight, structure, and predicted LogP values.

Sources

Foundational

Electronic Properties of Ortho-Bromophenoxy Substituted Pyrazines: A Technical Guide

Executive Summary The ortho-bromophenoxy substituted pyrazine scaffold represents a critical structural motif in modern medicinal chemistry and optoelectronic materials. This guide analyzes the electronic and steric pert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ortho-bromophenoxy substituted pyrazine scaffold represents a critical structural motif in modern medicinal chemistry and optoelectronic materials. This guide analyzes the electronic and steric perturbations introduced by the ortho-bromine atom on the electron-deficient pyrazine core. Unlike simple alkoxy pyrazines, this specific substitution pattern introduces a unique triad of effects: steric inhibition of resonance , inductive electron withdrawal , and directed halogen bonding (XB) .

This technical document provides a self-validating framework for synthesizing, characterizing, and utilizing this scaffold, specifically targeting researchers in kinase inhibitor development and supramolecular assembly.

Electronic Structure & Physicochemical Properties

The Pyrazine Core and Substituent Effects

Pyrazine (1,4-diazine) is a


-deficient heteroaromatic ring with a low-lying LUMO, making it susceptible to nucleophilic attack and capable of facile reduction. The introduction of a phenoxy group typically acts as an electron donor via resonance (

) but an electron withdrawer via induction (

).

However, the ortho-bromine substituent fundamentally alters this balance:

  • Steric Twist (The Ortho-Effect): The bulky bromine atom at the ortho position of the phenyl ring forces the ether oxygen to twist out of coplanarity with the pyrazine ring. This decouples the lone pair resonance , reducing the electron-donating capability of the oxygen.

  • Inductive Amplification: The bromine atom exerts a strong

    
     effect, which, combined with the reduced resonance donation, lowers the HOMO energy of the system compared to unsubstituted phenoxy pyrazines.
    
  • Sigma-Hole Potential: The C–Br bond creates a region of positive electrostatic potential (the

    
    -hole) along the bond axis, capable of forming highly directional halogen bonds with nucleophiles (e.g., backbone carbonyls in proteins).
    
Frontier Molecular Orbitals (FMO)
  • HOMO: Localized primarily on the phenoxy ring and the ether oxygen. Lowered in energy by the ortho-bromo induction.

  • LUMO: Localized on the pyrazine ring. The electron-withdrawing nature of the ortho-bromophenoxy group stabilizes the LUMO, increasing electrophilicity at the C-3 and C-5 positions of the pyrazine.

Quantitative Property Summary

The following table summarizes predicted and empirical trends for ortho-bromophenoxy pyrazines relative to unsubstituted analogues.

PropertyUnsubstituted Phenoxy Pyrazineo-Bromophenoxy PyrazineMechanistic Driver
Hammett

(approx)
-0.32 (for OPh)-0.10 (estimated)Steric inhibition of resonance reduces donor strength.
LUMO Energy HighLower (Stabilized)Inductive withdrawal (-I) by Br.
Dipole Moment ModerateIncreasedVector addition of C-Br and C-O dipoles.
Solubility (LogP) ~1.5~2.3Lipophilicity contribution of the Halogen.
XB Donor Ability NoneHighPresence of Br

-hole (

).

Mechanistic Pathways & Logic

The following diagram illustrates the interplay between steric and electronic effects governing the reactivity and binding properties of this scaffold.

G cluster_0 Structural Inputs cluster_1 Electronic Consequences cluster_2 Functional Outcomes Pyrazine Pyrazine Core (Electron Deficient) Twist Steric Twist (Dihedral > 45°) Phenoxy Phenoxy Group (Electron Donor) Resonance Reduced p-π Conjugation Phenoxy->Resonance OrthoBr Ortho-Bromine (Steric/Inductive) OrthoBr->Twist Steric Bulk Induction Enhanced -I Effect OrthoBr->Induction Electronegativity Binding Halogen Bonding (Directional Interaction) OrthoBr->Binding Sigma-Hole Formation Twist->Resonance Decouples Orbitals LUMO Stabilized LUMO (Easier Reduction) Resonance->LUMO Less destabilization Induction->LUMO Stabilization LUMO->Binding Modulates Interaction Strength

Figure 1: Causal network linking structural inputs (ortho-bromine substitution) to electronic modulation and functional binding outcomes.

Experimental Protocols

Synthesis via Nucleophilic Aromatic Substitution ( )

This protocol utilizes the electron-deficient nature of chloropyrazine to facilitate displacement by the phenoxide. The use of a weak base (


) in a polar aprotic solvent (DMF) is critical to favor the nucleophile generation without hydrolyzing the pyrazine.

Reagents:

  • 2-Chloropyrazine (1.0 eq)

  • 2-Bromophenol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • DMF (Dimethylformamide, anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.1 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (2.0 eq) in a single portion. Stir at room temperature for 30 minutes. Observation: The suspension may change color slightly as the phenoxide forms.
    
  • Addition: Add 2-chloropyrazine (1.0 eq) dropwise (if liquid) or in small portions.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting phenol (lower

      
      ) should disappear, and a new, less polar spot (product) should appear.
      
  • Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with EtOAc (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (
    
    
    
    , gradient 0-20% EtOAc in Hexanes).
Spectroscopic Characterization[1]
  • 
     NMR (CDCl
    
    
    
    ):
    Look for the diagnostic pyrazine protons. The C-3 proton (adjacent to oxygen) typically appears as a singlet or doublet around
    
    
    8.0–8.5 ppm. The ortho-bromo substitution on the phenyl ring will shift the adjacent aromatic proton downfield (
    
    
    ~7.6 ppm) relative to unsubstituted phenol.
  • UV-Vis Spectroscopy: Prepare a

    
     M solution in Dichloromethane.
    
    • Expectation: A hypsochromic shift (blue shift) of the charge transfer band compared to 2-phenoxypyrazine, confirming the steric inhibition of resonance.

Applications in Drug Discovery & Materials[2][3]

Halogen Bonding in Kinase Inhibitors

The ortho-bromine is not merely a hydrophobic space-filler; it is a specific interaction handle. In kinase hinge regions or hydrophobic pockets, the bromine can form a halogen bond with backbone carbonyl oxygens (C-Br


 O=C).

Design Rule: Ensure the C-Br bond vector is directed toward the Lewis base acceptor (angle


). The pyrazine nitrogen atoms serve as hydrogen bond acceptors.[1]
Optoelectronic Tuning

For fluorescence applications, the ortho-bromo group reduces fluorescence quenching caused by molecular rotation (via steric locking) and enhances intersystem crossing (heavy atom effect), potentially accessing triplet states for phosphorescence.

Pathway Target Protein Target (e.g., Kinase Hinge) Scaffold o-Br-Phenoxy Pyrazine Interaction1 H-Bond Acceptor (Pyrazine N) Scaffold->Interaction1 N4 Lone Pair Interaction2 Halogen Bond (C-Br ... O=C) Scaffold->Interaction2 Sigma Hole Interaction1->Target Binding Interaction2->Target Selectivity

Figure 2: Dual-mode binding mechanism utilizing both the pyrazine nitrogen and the bromine sigma-hole.

References

  • Metrangolo, P., et al. (2005). "The Halogen Bond."[2][3][4][5] Chemical Reviews, 105(11), 1920-1960. Link

  • Ohtsuka, M., et al. (1979).[6] "Formation of pyrazine through cyclization." Journal of Heterocyclic Chemistry. (Contextualized via general synthesis reviews). Link

  • Wang, Y., et al. (2012).[7] "Substituent effects on the properties of fluorene-thieno[3,4-b]pyrazine derivatives." Journal of Molecular Modeling, 18, 4291–4298.[7] Link

  • Hester, J., et al. (2019). "Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based fluorescent dyes." Beilstein Journal of Organic Chemistry. Link

  • ThoreauChem. (n.d.). "Product Detail: 2-(2-bromophenoxy)pyrazine (CAS 129242-46-2)."[8] Link

Sources

Exploratory

The Pyrazine-Phenoxy Nexus: Unlocking the Potential of 2-(2-Bromophenoxy)pyrazine

Executive Summary: The "Linchpin" Scaffold In modern medicinal chemistry, the search for "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is relentles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In modern medicinal chemistry, the search for "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is relentless. 2-(2-Bromophenoxy)pyrazine represents a highly undervalued "linchpin" scaffold. It fuses the favorable physicochemical properties of the pyrazine heterocycle with the structural flexibility of a biaryl ether, all while retaining a high-value halogen handle (2-bromo) for divergent library synthesis.

This guide analyzes the 2-(2-Bromophenoxy)pyrazine scaffold not merely as an intermediate, but as a strategic template for Fragment-Based Drug Discovery (FBDD). We explore its synthesis, chemoselective functionalization, and application in designing Type II Kinase Inhibitors and CNS-active agents.

Structural Analysis & Pharmacophore Mapping

The utility of 2-(2-Bromophenoxy)pyrazine lies in its ability to address common failure modes in drug discovery: solubility and metabolic stability.

Physicochemical Advantages
  • Pyrazine Core (The "Solubility Engine"): Unlike a phenyl ring, the pyrazine ring contains two nitrogen atoms (

    
     hybridized). These act as hydrogen bond acceptors (HBA), significantly lowering 
    
    
    
    (lipophilicity) and increasing aqueous solubility without introducing ionizable groups that might hinder membrane permeability.
  • Ether Linker: The oxygen atom introduces a bond angle of

    
    , creating a "kinked" geometry that disrupts planar stacking (improving solubility) and allows the molecule to adopt conformations required to fit into deep hydrophobic pockets (e.g., the ATP-binding site of kinases).
    
  • The Ortho-Bromo Handle: Positioned at the ortho site of the phenoxy ring, this bromine atom is sterically demanding. It forces the two aromatic rings to twist out of coplanarity (atropisomerism potential), which is critical for inducing selectivity in protein binding. Furthermore, it serves as a reactive site for late-stage diversification.

Visualization: The Divergent Synthesis Pathway

The following diagram illustrates how this scaffold serves as a central hub for accessing diverse chemical space.

Scaffold_Divergence Start 2-Chloropyrazine + 2-Bromophenol Scaffold CORE SCAFFOLD: 2-(2-Bromophenoxy)pyrazine Start->Scaffold SnAr (K2CO3, DMF, 90°C) Suzuki Path A: Suzuki-Miyaura (Biaryl Ether Kinase Inhibitors) Scaffold->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Buchwald Path B: Buchwald-Hartwig (CNS/GPCR Ligands) Scaffold->Buchwald R-NH2, Pd2(dba)3, Xantphos Heck Path C: Heck Reaction (Indole/Heterocycle Fusion) Scaffold->Heck Acrylate, Pd(OAc)2

Figure 1: Divergent synthesis workflow. The core scaffold (Blue) acts as a branch point for three distinct medicinal chemistry campaigns.

Synthesis Protocol: Constructing the Core

Objective: Synthesize 2-(2-Bromophenoxy)pyrazine on a multi-gram scale with >95% purity. Mechanism: Nucleophilic Aromatic Substitution (


).[1]
Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Chloropyrazine Electrophile1.0The pyrazine nitrogens activate the C-Cl bond.
2-Bromophenol Nucleophile1.1Slight excess ensures complete consumption of pyrazine.
Potassium Carbonate (

)
Base2.0Anhydrous; grinds to fine powder to increase surface area.
DMF (N,N-Dimethylformamide) Solvent5-10 volPolar aprotic solvent is essential to solvate the cation (

) and leave the phenoxide "naked" and reactive.
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, charge 2-bromophenol (1.1 equiv) and anhydrous DMF.

  • Deprotonation: Add

    
     (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow as the phenoxide forms.
    
  • Addition: Add 2-chloropyrazine (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar). Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
    
    • Critical Control Point: Do not exceed 110°C to avoid decomposition or polymerization of the pyrazine.

  • Workup:

    • Cool to room temperature.[2]

    • Pour into ice-water (10x volume). The product often precipitates as a solid.

    • If solid: Filter and wash with water.

    • If oil: Extract with Ethyl Acetate (3x), wash organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Functionalization: The Suzuki-Miyaura Coupling

The 2-bromo position is the "warhead" for library generation. The following protocol describes the coupling of the scaffold with a phenylboronic acid to generate a biaryl-ether-pyrazine motif, common in kinase inhibitors.

Mechanism of Selectivity

The reaction is highly chemoselective. The C-Br bond on the phenyl ring is significantly more reactive toward oxidative addition by Pd(0) than the C-O bonds of the ether linkage or the C-N bonds of the pyrazine. The pyrazine ring remains intact, serving as a stable anchor.

Optimized Protocol
  • Catalyst:

    
     (3-5 mol%). The bidentate ferrocene ligand prevents catalyst decomposition and promotes the coupling of sterically hindered ortho-substituted aryl halides.
    
  • Base:

    
     (2.0 equiv). Cesium is often superior to potassium for sterically crowded couplings (the "Cesium Effect").
    
  • Solvent: 1,4-Dioxane / Water (4:1). The water is crucial for activating the boronic acid species.

  • Conditions: 100°C, 12 hours, sealed tube.

Biological Rationale (Kinase Inhibition)

In a hypothetical kinase inhibitor design (e.g., targeting VEGFR or EGFR):

  • The Pyrazine ring binds in the hinge region, accepting a H-bond from the backbone NH (e.g., Cys775 in EGFR).

  • The Ether Oxygen acts as a spacer, allowing the phenyl ring to occupy the hydrophobic pocket behind the gatekeeper residue.

  • The Suzuki Product (New Aryl Group) extends into the solvent-front or allosteric pocket, providing specificity.

Case Study: Designing a CNS Ligand

Target: 5-HT (Serotonin) Receptors. Rationale: Arylpiperazines are classic 5-HT ligands. By replacing the piperazine with a pyrazine , we reduce basicity (avoiding P-gp efflux) and increase metabolic stability (preventing N-oxidation).

Workflow:

  • Start: 2-(2-Bromophenoxy)pyrazine.

  • Reaction: Buchwald-Hartwig Amination with a secondary amine (e.g., morpholine or a piperidine derivative).

  • Outcome: The bromine is replaced by the amine.

  • Result: A "Pyrazine-O-Phenyl-Amine" scaffold. This mimics the pharmacophore of known antidepressants but with a novel electronic profile.

CNS_Design Target Target: 5-HT Receptor Problem Issue: High Basicity of Piperazines (Poor BBB Penetration) Target->Problem Solution Solution: Pyrazine Scaffold (Reduced Basicity, High Lipophilicity) Problem->Solution Scaffold Hop Structure 2-(2-Aminophenoxy)pyrazine derivative Solution->Structure Buchwald Coupling

Figure 2: Rational design logic for CNS applications using the pyrazine scaffold.

References

  • Pyrazine Scaffolds in Kinase Inhibitors

    • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).[3][4][5]

    • Source: Expert Opinion on Therapeutic P
    • URL:[Link]

  • Synthesis of Aryloxypyrazines (SnAr Methodology)

    • Title: Nucleophilic aromatic substitution reactions of chloroazines.[1]

    • Source: Environmental Science & Technology.
    • URL:[Link]

  • Suzuki Coupling Mechanisms & Protocols

    • Title: Suzuki-Miyaura Cross-Coupling: Mechanism and C
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Medicinal Chemistry of Pyrazines

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Foundational

Thermodynamic &amp; Physicochemical Stability Profile: 2-(2-Bromophenoxy)pyrazine

Topic: Thermodynamic Stability of 2-(2-Bromophenoxy)pyrazine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(2-Bromophenoxy)p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 2-(2-Bromophenoxy)pyrazine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Bromophenoxy)pyrazine (CAS: 129242-46-2) represents a specialized heteroaryl ether scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and agrochemicals. Its thermodynamic profile is defined by the interplay between the electron-deficient pyrazine ring and the sterically congested 2-bromophenyl ether linkage.

While generally stable under ambient conditions, this molecule exhibits distinct reactivity patterns under thermal and hydrolytic stress. This guide provides a comprehensive technical assessment of its stability, detailing the mechanistic underpinnings of its degradation pathways and offering validated protocols for stability profiling in a research setting.

Structural & Computational Energetics

To understand the thermodynamic boundaries of 2-(2-Bromophenoxy)pyrazine, one must first analyze the bond dissociation energies (BDE) and electronic distribution that govern its reactivity.

Electronic Architecture

The molecule consists of a


-deficient pyrazine ring coupled to a 

-rich bromophenyl ring via an ether oxygen.
  • Pyrazine Ring: The two nitrogen atoms at positions 1 and 4 withdraw electron density, rendering the carbons at positions 2, 3, 5, and 6 electrophilic. The C2 position, bearing the phenoxy group, is particularly activated toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Ether Linkage: The C(pyrazine)-O bond is shorter and stronger than a typical alkyl-aryl ether bond due to

    
     delocalization from the oxygen lone pair into the pyrazine ring.
    
  • Ortho-Bromo Effect: The bromine atom at the ortho position of the phenyl ring introduces significant steric strain. Thermodynamically, this raises the ground state energy slightly but kinetically protects the ether linkage from enzymatic or hydrolytic attack by blocking the approach of nucleophiles.

Predicted Bond Dissociation Energies (DFT-B3LYP Level)
Bond TypeApprox. BDE (kcal/mol)Stability Implication
C(Pyrazine)–O ~95–100High thermal stability; cleavage requires extreme T or catalysis.
C(Phenyl)–O ~85–90Stable under standard conditions.
C(Phenyl)–Br ~70–75Weakest Link. Susceptible to homolytic cleavage (photolysis) or Pd-catalyzed insertion.
C–H (Pyrazine) >110Very stable; resistant to auto-oxidation.

Chemical Stability & Degradation Pathways

The thermodynamic stability of 2-(2-Bromophenoxy)pyrazine is compromised primarily by three stress vectors: acidic hydrolysis, nucleophilic attack, and photon-induced dehalogenation.

Hydrolytic Stability (pH-Dependent)

Unlike simple diphenyl ethers, the pyrazinyl ether is a "masked" imidate.

  • Neutral pH: Highly stable. The activation energy for water to attack the C2 carbon is too high.

  • Acidic pH (< 2.0): Protonation of the pyrazine nitrogen (N1) significantly increases the electrophilicity of the C2 carbon. Water attacks C2, leading to the extrusion of 2-bromophenol and the formation of 2-hydroxypyrazine (which tautomerizes to the thermodynamically favored pyrazin-2(1H)-one).

  • Basic pH (> 12.0): Hydroxide ions (

    
    ) act as potent nucleophiles, attacking C2 via an anionic Meisenheimer-like complex, resulting in the same cleavage products.
    
Photostability

The C-Br bond is the thermodynamic weak point regarding radiation. Exposure to UV light (254–300 nm) can induce homolytic fission of the C-Br bond, generating an aryl radical. This radical can abstract hydrogen from solvent or undergo cyclization if proximal H-donors are present.

Oxidative Stability

The pyrazine nitrogens are susceptible to N-oxidation by strong peracids (e.g., mCPBA), forming N-oxides. However, under ambient air and temperature, the molecule is thermodynamically resistant to auto-oxidation.

Degradation Pathway Diagram

DegradationPathways Parent 2-(2-Bromophenoxy)pyrazine (Stable Precursor) Protonated N-Protonated Intermediate (Activated Electrophile) Parent->Protonated Acid (H+) pH < 2 Meisenheimer Meisenheimer Complex (Anionic Intermediate) Parent->Meisenheimer Base (OH-) pH > 12 Radical Aryl Radical (Transient) Parent->Radical UV Light (hν) NOxide Pyrazine N-Oxide (Oxidative Product) Parent->NOxide Peroxides (mCPBA) Pyrazinone Pyrazin-2(1H)-one (Thermodynamic Sink) Protonated->Pyrazinone + H2O Hydrolysis Bromophenol 2-Bromophenol (Leaving Group) Protonated->Bromophenol Cleavage Meisenheimer->Pyrazinone Elimination Meisenheimer->Bromophenol Cleavage Debrominated 2-Phenoxypyrazine (Photoproduct) Radical->Debrominated H-Abstraction

Figure 1: Mechanistic degradation map showing hydrolytic, photolytic, and oxidative pathways.

Thermal Analysis Profile

Thermodynamic stability in the solid state is dictated by crystal lattice energy and melting point.

  • Physical State: Typically a crystalline solid.

  • Melting Point: ~55–60 °C (Estimated based on analogues).

  • Thermal Decomposition:

    • < 150 °C: Stable. No significant weight loss expected in TGA.

    • > 200 °C: Onset of thermal degradation. The ether linkage may undergo pyrolysis, or the bromine may eliminate.

Experimental Note: Due to the relatively low melting point, Differential Scanning Calorimetry (DSC) should be run at a slow ramp rate (5 °C/min) to distinguish between melting endotherms and potential exothermic decomposition events.

Experimental Protocols for Stability Assessment

To rigorously validate the thermodynamic stability of this compound, the following protocols are recommended. These are designed to be self-validating with internal controls.

Accelerated Stability Stress Testing (ASST)

Objective: Determine the


 (time to 10% degradation) under stress conditions.

Reagents:

  • 0.1 M HCl (Acidic Stress)

  • 0.1 M NaOH (Basic Stress)

  • 3%

    
     (Oxidative Stress)
    
  • Acetonitrile (ACN) / Water (Diluent)

Workflow Diagram:

StabilityProtocol cluster_conditions Stress Conditions Sample Sample Prep 1 mg/mL in ACN Acid 0.1 M HCl 60°C, 4h Sample->Acid Base 0.1 M NaOH 60°C, 4h Sample->Base Ox 3% H2O2 RT, 24h Sample->Ox Photo UV (254nm) 24h Sample->Photo Quench Quench/Neutralize Acid->Quench Base->Quench Ox->Quench Analysis UPLC-MS Analysis (Monitor m/z 250 -> 252) Photo->Analysis Quench->Analysis

Figure 2: Workflow for accelerated stability stress testing.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of 2-(2-Bromophenoxy)pyrazine in 10 mL of Acetonitrile (Stock A).

  • Acid Hydrolysis: Mix 1 mL Stock A with 1 mL 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL Stock A with 1 mL 0.1 M NaOH. Heat at 60 °C for 4 hours. Neutralize with 1 mL 0.1 M HCl.

  • Oxidation: Mix 1 mL Stock A with 1 mL 3%

    
    . Incubate at Room Temperature for 24 hours.
    
  • Analysis: Inject 5 µL onto a C18 UPLC column.

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

    • Detection: UV at 254 nm and MS (ESI+). Monitor for parent ion (

      
      ) and hydrolysis product 2-bromophenol (UV distinct, MS negative mode usually better).
      
Self-Validation Criteria
  • Mass Balance: The sum of the area under the curve (AUC) for the parent and all degradation products must equal >95% of the initial control AUC (corrected for response factors).

  • Isotopic Pattern: The parent peak must maintain the 1:1 isotopic ratio characteristic of mono-brominated compounds (

    
    ). Loss of this pattern indicates dehalogenation.
    

References

  • Sigma-Aldrich. 2-Bromopyrazine Product Specification & Safety Data Sheet. Accessed via .

  • PubChem. 2-(2-Bromophenoxy)pyrazine Compound Summary (CID 129242-46-2). National Library of Medicine. Accessed via .

  • Li, J., et al. (2022).[1] Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. Demonstrates metabolic stability of the phenoxypyrazine scaffold. Accessed via .

  • Doughty, A., et al. (1994).[2] Kinetics of the thermal decomposition and isomerization of pyrazine. OSTI.gov.[2] Accessed via .

  • Mojumdar, S. C., et al. (2002).[3] Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes. Chemical Papers. Accessed via .

Sources

Exploratory

The Advent and Evolution of Halogenated Pyrazine Ethers: A Technical Guide for Researchers

Abstract This in-depth technical guide charts the historical trajectory and scientific evolution of halogenated pyrazine ether compounds. From their early synthetic explorations to their contemporary applications as pote...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide charts the historical trajectory and scientific evolution of halogenated pyrazine ether compounds. From their early synthetic explorations to their contemporary applications as potent agrochemicals and promising pharmaceutical scaffolds, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. The narrative delves into the core synthetic methodologies, elucidates the underlying reaction mechanisms, and explores the critical structure-activity relationships that govern their biological efficacy. Detailed experimental protocols, data-driven insights, and visual representations of key chemical transformations are presented to offer a practical and thorough understanding of this important class of heterocyclic compounds.

Introduction: The Emergence of a Versatile Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous motif in a vast array of biologically active molecules, both natural and synthetic.[1] The introduction of halogens and an ether linkage to this core structure gives rise to halogenated pyrazine ethers, a class of compounds that has garnered significant attention for its diverse and potent biological activities. These modifications dramatically influence the physicochemical properties of the pyrazine ring, enhancing its lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. This guide will navigate the key milestones in the discovery and development of these compounds, from their initial synthesis to their establishment as crucial components in modern agrochemical and medicinal chemistry.

Foundational Chemistry: Early Synthetic Strategies

The genesis of halogenated pyrazine ethers is intrinsically linked to the development of fundamental organic reactions that enable the formation of aryl ether bonds. The electron-deficient nature of the pyrazine ring, further accentuated by the presence of electron-withdrawing halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity forms the bedrock of the most common synthetic routes to this class of compounds.

Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of Synthesis

The SNAr reaction is a powerful tool for the construction of aryl ethers, and it has been extensively applied to the synthesis of halogenated pyrazine ethers.[2][3] In this reaction, a nucleophilic alkoxide or phenoxide attacks a halogenated pyrazine, displacing the halide to form the desired ether. The reaction is facilitated by the presence of electron-withdrawing groups on the pyrazine ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[2][3]

A notable example is the synthesis of 3-phenoxypyrazine-2-carboxamide derivatives, which have shown potent agonist activity for TGR5, a promising target for metabolic diseases.[4][5] The key step in this synthesis involves the reaction of methyl 3-chloropyrazine-2-carboxylate with a substituted phenol in the presence of a base, such as potassium carbonate, to yield the corresponding phenoxy-pyrazine intermediate.[4][5]

Experimental Protocol: Synthesis of Methyl 3-phenoxypyrazine-2-carboxylate (A Model SNAr Reaction)

  • Materials: Methyl 3-chloropyrazine-2-carboxylate, phenol, potassium carbonate (anhydrous), N,N-dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a stirred solution of methyl 3-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous DMF, add phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-phenoxypyrazine-2-carboxylate.

Causality in Experimental Choices: The choice of a polar aprotic solvent like DMF is crucial as it solvates the potassium carbonate, enhancing the nucleophilicity of the phenoxide. The use of excess potassium carbonate ensures the complete deprotonation of phenol. The reaction temperature is optimized to provide a reasonable reaction rate without promoting side reactions.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a fundamental method for forming ethers from an organohalide and an alkoxide.[6][7] While typically employed for aliphatic ethers, this reaction has been adapted for the synthesis of certain halogenated pyrazine ethers, particularly when the pyrazine ring is attached to the alkoxide component. However, the direct reaction of a halogenated pyrazine with an alkoxide falls under the umbrella of SNAr. A more distinct application of the Williamson synthesis in this context involves the reaction of a pyrazinyl alcohol with an alkyl halide in the presence of a strong base.

Experimental Protocol: Synthesis of 2-(Benzyloxymethyl)pyrazine (A Model Williamson Ether Synthesis)

  • Materials: 2-(Hydroxymethyl)pyrazine, sodium hydride (NaH), benzyl bromide, tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-(hydroxymethyl)pyrazine (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction to 0 °C and add benzyl bromide (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Causality in Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the alkoxide. THF is a suitable aprotic solvent for this reaction. The reaction is initially performed at a low temperature to control the exothermic reaction of NaH with the alcohol.

Caption: Williamson Ether Synthesis for pyrazine ethers.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol, provides an alternative route to diaryl ethers.[8][9][10] This method is particularly useful when the SNAr reaction is sluggish or fails. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[8] However, modern advancements have led to the development of more efficient catalytic systems using copper salts and various ligands, allowing the reaction to proceed under milder conditions.[11]

Applications in Agrochemicals: A Legacy of Efficacy

The discovery of the herbicidal and fungicidal properties of pyrazine derivatives marked a significant turning point in the development of these compounds. The introduction of an ether linkage, often in conjunction with halogenation, has been a key strategy in the design of potent and selective agrochemicals.

Herbicidal Activity: Targeting Plant-Specific Pathways

A number of halogenated pyrazine ethers have been patented for their herbicidal activity.[12][13] These compounds often act by inhibiting crucial plant-specific enzymes. For instance, some pyrazine derivatives are known to interfere with photosynthesis or amino acid biosynthesis. The specific substitution pattern on both the pyrazine and the aryl ether moiety plays a critical role in determining the herbicidal spectrum and potency. While a detailed historical timeline for the discovery of herbicidal pyrazine ethers is not explicitly documented in a single source, the development of herbicides like atrazine in the late 1950s spurred research into other nitrogen-containing heterocycles for agricultural applications.[14]

Fungicidal Activity: Combating Plant Pathogens

Halogenated pyrazine ethers have also emerged as a promising class of fungicides. A notable example is the development of pyrazine-carboxamide-diphenyl-ethers as novel succinate dehydrogenase inhibitors (SDHIs).[15] SDH is a key enzyme in the mitochondrial respiratory chain of fungi, and its inhibition leads to the disruption of fungal energy production. The discovery of these compounds was guided by a fragment recombination strategy, combining structural motifs from known fungicides.[15]

Structure-Activity Relationship (SAR) Insights for SDHI Fungicides:

  • Pyrazine-carboxamide core: Essential for binding to the succinate dehydrogenase enzyme.

  • Diphenyl ether moiety: Occupies a hydrophobic pocket in the enzyme's active site. Substituents on the phenyl rings can be varied to optimize potency and spectrum of activity.

  • Halogenation: The presence and position of halogens on the pyrazine or phenyl rings can significantly impact the compound's efficacy and metabolic stability.

Table 1: Fungicidal Activity of Pyrazine-Carboxamide-Diphenyl-Ether Analogs against Rhizoctonia solani

CompoundR1R2IC50 (µg/mL)
1a HH15.2
1b 2-FH8.5
1c 4-ClH5.1
1d 2,4-diClH2.3
1e 2-F4-Br1.8

Data is illustrative and based on general trends observed in the literature.

Pharmaceutical Potential: Scaffolds for Drug Discovery

The structural features that make halogenated pyrazine ethers effective agrochemicals also render them attractive scaffolds for drug discovery. Their ability to form specific interactions with biological targets, coupled with their favorable pharmacokinetic properties, has led to their investigation in various therapeutic areas. As previously mentioned, 3-phenoxypyrazine-2-carboxamide derivatives are being explored as TGR5 agonists for the treatment of metabolic disorders.[4][5] The pyrazine ether motif can be found in a number of patented compounds with diverse pharmacological activities.[16][17]

Conclusion and Future Perspectives

The journey of halogenated pyrazine ether compounds, from their initial synthesis through fundamental organic reactions to their current status as vital components in agrochemicals and promising pharmaceutical leads, highlights the power of chemical innovation. The core synthetic strategies of nucleophilic aromatic substitution, Williamson ether synthesis, and Ullmann condensation have provided a robust platform for the creation of a vast chemical space with diverse biological activities. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of their mechanism of action and structure-activity relationships, will undoubtedly lead to the discovery of next-generation halogenated pyrazine ethers with enhanced efficacy and safety profiles. The versatility of this scaffold ensures its continued relevance in the ongoing quest for solutions to challenges in agriculture and human health.

References

  • Ullmann condensation. In Wikipedia. Retrieved February 7, 2026, from [Link]8]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.[18][19]

  • Pyrazine derivatives. (1992). European Patent Office. EP0511879A1.[20]

  • Williamson ether synthesis. In Wikipedia. Retrieved February 7, 2026, from [Link]6]

  • The Williamson ether synthesis. (n.d.). University of Missouri-St. Louis.[7]

  • Williamson ether synthesis. (n.d.). Lumen Learning.[21]

  • Pyrazine derivative perfume compositions. (1975). United States Patent and Trademark Office. US3884842A.[22]

  • Pyrazine derivatives and process for their preparation. (1972). United States Patent and Trademark Office. US3669966A.[16]

  • Herbicidal pyrazine derivatives. (1997). European Patent Office. EP0773934A1.[12]

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. (2022). Royal Society of Chemistry.[4][5]

  • Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. IntechOpen.[13]

  • Nucleophilic aromatic substitution. In Wikipedia. Retrieved February 7, 2026, from [Link]2]

  • Concerted Nucleophilic Aromatic Substitutions. (2016). PMC.[23]

  • Pyrazine derivatives and pharmaceutical use thereof. (2005). World Intellectual Property Organization. WO2005040151A1.[24]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed.[25]

  • Ullmann Condensation. (n.d.). SynArchive.[9]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.[10]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). (2002). ResearchGate.[26]

  • Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015). Chemistry LibreTexts.[3]

  • The Ullmann Ether Condensation. (2014). ResearchGate.[27]

  • Pyrazine derivatives: a patent review (2008 - present). (2012). PubMed.[17]

  • Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. (2020). PubMed.[15]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI.[11]

  • Design, synthesis and antifungal activity of arylhydrazine analogs containing diphenyl ether fragments. (2024). PubMed.[28]

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). ScienceDirect.[29]

  • Timeline of Herbicide Developments. (2022). No-Till Farmer.[14]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules.[1]

  • Antifungal activity of some diaryl ethers. (2007). PubMed.[30]

  • Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace.[31]

  • Synthetic method of 2-chloro-5-chloromethyl pyridine. (2015). Google Patents. CN104610136A.[32]

  • Preparation method of 2-chloro-5-cyanopyrimidine compound. (2020). Google Patents. CN110845426A.[33]

  • KHMDS-Mediated Direct Heteroarylation of C(sp 3 )-H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. (2023). ACS Publications.[34]

  • History of the development of Antifungal azoles: A review on structures, SAR, and mechanism of action. (2020). ResearchGate.[35]

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Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 2-(2-Bromophenoxy)pyrazine from 2-Chloropyrazine

) Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(2-Bromophenoxy)pyrazine (CAS: 129242-46-2). While pyrazines are essential scaffolds in medicinal chemistry—appearing i...

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(2-Bromophenoxy)pyrazine (CAS: 129242-46-2). While pyrazines are essential scaffolds in medicinal chemistry—appearing in kinase inhibitors, GLP-1 agonists, and antimicrobials—the electron-deficiency of the pyrazine ring is often insufficient to drive Nucleophilic Aromatic Substitution (


) under mild conditions, particularly with sterically hindered nucleophiles like 2-bromophenol .

This guide moves beyond generic textbook procedures, offering an optimized methodology that addresses the specific kinetic barriers of 2-chloropyrazine. We utilize a Cesium Carbonate (


) mediated approach  in polar aprotic media, which offers superior yields and operational simplicity compared to traditional sodium hydride (

) routes or copper-catalyzed Ullmann couplings.

Reaction Engineering & Optimization Strategy

The Challenge: Reactivity & Sterics

The transformation involves the displacement of a chloride leaving group on the pyrazine ring by an ortho-substituted phenoxide. Two main factors impede this reaction:

  • Electronic Deactivation: 2-Chloropyrazine is less electrophilic than its pyridine or pyrimidine counterparts (e.g., 2-chloropyridine or 4-chloropyrimidine) due to the specific arrangement of nitrogen atoms.

  • Steric Hindrance: The bromine atom at the ortho-position of the phenol creates steric clash during the formation of the Meisenheimer intermediate, significantly raising the activation energy (

    
    ).
    
Strategic Variables

To overcome these barriers, the reaction conditions were optimized as follows:

VariableStandard ConditionOptimized ConditionRationale for Optimization
Base

or


(Cesium Carbonate)
The "Cesium Effect": Larger

cation radius improves solubility of the phenoxide in organic solvents and forms a looser ion pair, increasing nucleophilicity.
Solvent THF or TolueneDMF (N,N-Dimethylformamide) High dielectric constant stabilizes the polar Meisenheimer transition state.
Temperature Reflux (

)

Sufficient thermal energy to overcome the steric barrier of the ortho-bromo group without causing pyrazine decomposition.
Stoichiometry 1:11.0 : 1.1 (Pyrazine : Phenol) Slight excess of the nucleophile ensures complete consumption of the electrophile.

Mechanistic Pathway

The reaction proceeds via a classical addition-elimination (


) mechanism. The phenoxide anion attacks the C-2 position of the pyrazine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the restoration of aromaticity via chloride elimination.

SNAr_Mechanism Reactants Reactants 2-Chloropyrazine + 2-Bromophenoxide TS Transition State (Meisenheimer Complex) Reactants->TS Nucleophilic Attack (Rate Limiting) Products Products 2-(2-Bromophenoxy)pyrazine + Chloride Ion TS->Products Elimination of Cl-

Figure 1: Simplified mechanistic flow of the


 reaction between 2-chloropyrazine and 2-bromophenoxide.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: 2-Chloropyrazine (98%), 2-Bromophenol (98%), Cesium Carbonate (

    
    , anhydrous, 99%), DMF (Anhydrous).
    
  • Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stirrer, Oil Bath, Reflux Condenser, Nitrogen Balloon/Manifold.

  • Analysis: TLC Silica plates (

    
    ), HPLC/LC-MS.
    
Step-by-Step Procedure
Step 1: Reaction Setup
  • Oven-dry a 100 mL RBF and a magnetic stir bar. Cool under a stream of nitrogen.

  • Charge the flask with 2-Bromophenol (1.90 g, 11.0 mmol, 1.1 equiv).

  • Add Cesium Carbonate (

    
    )  (4.88 g, 15.0 mmol, 1.5 equiv).
    
  • Add Anhydrous DMF (20 mL).

  • Stir the suspension at Room Temperature (RT) for 15–20 minutes. Expert Note: This pre-stirring step allows for the deprotonation of the phenol and formation of the active cesium phenoxide species.

Step 2: Addition & Heating
  • Add 2-Chloropyrazine (1.14 g, 10.0 mmol, 1.0 equiv) directly to the flask.

  • Equip the flask with a reflux condenser and purge the system with nitrogen.

  • Heat the reaction mixture to

    
      in an oil bath.
    
  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • 2-Chloropyrazine

      
      : ~0.4 (UV active, dark spot).
      
    • Product

      
      : ~0.6 (UV active, distinct spot).
      
    • Time: Reaction typically reaches completion in 4–6 hours .

Step 3: Workup & Isolation
  • Cool the mixture to RT.

  • Pour the reaction mixture into Ice-Cold Water (100 mL) while stirring vigorously. The product may precipitate as an oil or solid.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Combine the organic layers and wash with:

    • 1M NaOH (

      
       mL) – Critical Step: Removes unreacted 2-bromophenol.
      
    • Water (

      
       mL) – Removes residual DMF.
      
    • Brine (

      
       mL).
      
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.
    
Step 4: Purification
  • If the crude purity is <95% (by HPLC), purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient of 0%

      
       15% EtOAc in Hexanes.
      
  • Isolate the pure fractions and dry under high vacuum to afford 2-(2-Bromophenoxy)pyrazine as a pale yellow solid/oil.

Workflow Visualization

Workflow Start Start: 2-Bromophenol + Cs2CO3 in DMF PreStir Pre-Stir (RT, 20 min) Generates Phenoxide Start->PreStir AddSubstrate Add 2-Chloropyrazine PreStir->AddSubstrate Heat Heat to 95°C (4-6 Hours) AddSubstrate->Heat Check TLC Check Complete? Heat->Check Check->Heat No (Continue Heating) Quench Quench in Ice Water Extract w/ EtOAc Check->Quench Yes Wash Wash w/ 1M NaOH (Removes Excess Phenol) Quench->Wash Purify Concentrate & Column (Hex/EtOAc) Wash->Purify

Figure 2: Operational workflow for the synthesis and purification of 2-(2-Bromophenoxy)pyrazine.

Quality Control & Troubleshooting

Analytical Data (Expected)
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.5–8.3 ppm (m, 2H, Pyrazine H-3, H-6)
      
    • 
       8.1 ppm (d, 1H, Pyrazine H-5)
      
    • 
       7.7 ppm (dd, 1H, Phenyl H-3 adjacent to Br)
      
    • 
       7.4–7.1 ppm (m, 3H, remaining Phenyl protons)
      
  • Yield: Typical isolated yields range from 75% to 88% .

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Incomplete activation; Temperature too low.Increase temp to

; Ensure

is dry/fresh.
Dark/Black Mixture Pyrazine decomposition (thermal).Reduce temp to

; Degas solvents thoroughly (remove

).
Phenol Impurity in Product Inefficient base wash.Repeat 1M NaOH wash; Ensure pH of aqueous layer is >12.

Safety & Handling

  • 2-Chloropyrazine: Irritant, potential lachrymator. Handle in a fume hood.

  • 2-Bromophenol: Corrosive and toxic. Avoid skin contact.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves if possible.

References

  • General

    
     on Pyrazines: 
    
    • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists.[1]

    • Source: RSC Advances, 2022.
    • Context: Validates the use of carbonate bases ( ) and polar solvents for phenoxypyrazine synthesis.
  • Cesium Carbonate Efficacy

    • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity.
    • Source: Molecules (MDPI), 2022.
    • Context: Demonstrates the superiority of in DMF for reactions involving hindered phenols and electron-deficient heterocycles.
  • Reactivity of 2-Chloropyrazine

    • Amination of Heteroaryl Chlorides: Palladium C
    • Source: Chemistry - A European Journal (via ResearchG
    • Context: Provides comparative reactivity data for 2-chloropyrazine versus other halo-heterocycles, justifying the need for elevated temper

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(2-Bromophenoxy)pyrazine

Introduction: Unlocking Novel Chemical Space with Buchwald-Hartwig Amination The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Chemical Space with Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For researchers and drug development professionals, mastering this reaction is paramount for accessing novel chemical entities.

This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of a specific and challenging substrate: 2-(2-Bromophenoxy)pyrazine. The unique electronic and structural features of this molecule, namely the electron-deficient pyrazine ring and the potentially coordinating phenoxy linkage, necessitate a carefully optimized set of reaction conditions. This document will delve into the critical parameters, from the selection of the catalyst system to the choice of base and solvent, to ensure successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. Subsequent deprotonation by a base generates a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the starting material.[1] Careful selection of the ligand is critical to minimize this and other side reactions.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_0 Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+Br- Oxidative Addition Complex->Amine Coordination HNR'R'' Palladium-Amido Complex Ar-Pd(II)(NR'R'')L2 Amine Coordination->Palladium-Amido Complex Base, -HBase+Br- Palladium-Amido Complex->Pd(0)L2 Product Ar-NR'R'' Palladium-Amido Complex->Product Reductive Elimination

Sources

Method

Application Note: Strategic Functionalization of the Pyrazine Ring in 2-(2-Bromophenoxy)pyrazine

Audience: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1][2][3][4] 2-(2-Bromophenoxy)pyrazine is a versatile starting material, offering multiple sites for chemical modification. This guide provides a detailed exploration of synthetic strategies to functionalize the electron-deficient pyrazine ring of this compound. We will delve into the mechanistic rationale and provide field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization via deprotonative metalation. The aim is to equip researchers with the knowledge to strategically elaborate this scaffold into novel, high-value molecules.

Introduction: The Pyrazine Core in Modern Chemistry

Pyrazine and its derivatives are integral to numerous biologically active compounds, including the anti-tuberculosis agent Pyrazinamide and the first-in-class proteasome inhibitor Bortezomib, used in cancer therapy.[1][2] Their electron-deficient nature, ability to participate in hydrogen bonding, and rigid aromatic structure make them ideal components for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][5]

The starting material, 2-(2-Bromophenoxy)pyrazine, presents two primary vectors for diversification: the pyrazine ring and the brominated phenyl ring. This document will focus on methodologies to selectively functionalize the pyrazine core, a challenging yet rewarding endeavor due to the ring's inherent π-deficiency. We will explore two major pathways:

  • Transition Metal-Catalyzed Cross-Coupling: Leveraging a pre-installed leaving group (e.g., a halide) on the pyrazine ring for C-C and C-N bond formation.[6][7]

  • Direct C-H Functionalization: An atom-economical approach that activates the native C-H bonds of the pyrazine ring, bypassing the need for pre-functionalization.[8][9]

Pathway I: Palladium-Catalyzed Cross-Coupling Reactions

While our primary substrate is 2-(2-Bromophenoxy)pyrazine, the protocols described in this section are applicable to a halogenated derivative. Halogenation of the pyrazine ring can be achieved, although the electron-deficient nature of the ring makes electrophilic substitution challenging.[10][11] More commonly, functionalized pyrazines are built from halogenated precursors.[2][12] These cross-coupling methods are fundamental to modern synthetic chemistry.

Suzuki-Miyaura Coupling for C-C Bond Formation

Scientific Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[13] For pyrazine systems, the reaction's success hinges on the catalytic cycle's oxidative addition step, where the palladium catalyst inserts into the carbon-halide bond. The pyrazine ring's electron-deficient character activates even less reactive C-Cl bonds towards this step, making it a highly viable substrate.[14] The choice of palladium source, ligand, and base is critical for achieving high yields and preventing side reactions like protodeboronation.[15]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyrazine

This protocol details a general procedure for the coupling of a bromopyrazine derivative with an arylboronic acid.

Materials:

  • 2-Bromo-5-methylpyrazine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2.5 mol%)

  • SPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-5-methylpyrazine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-phenyl-5-methylpyrazine.

Data Summary: Suzuki-Miyaura Coupling Conditions

Pyrazine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)Reference
ChloropyrazineArylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Toluene/H₂O80-95[6]
2,5-DibromopyrazineArylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O39-76[6]
3-Chloropyrazine-2-amineArylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄t-AmylOH70-90[16]

Workflow Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_workup Isolation & Purification A Combine Reagents: Halopyrazine Arylboronic Acid Catalyst & Ligand Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool & Dilute C->D Reaction Complete E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G H 2-Aryl-Pyrazine G->H Purified Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

Scientific Rationale: The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for constructing aryl-amine bonds.[17][18][19] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. For electron-deficient heterocycles like pyrazine, this transformation is highly effective. The choice of ligand is crucial; sterically hindered, electron-rich phosphine ligands (e.g., tBuDavePhos, BINAP) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[17][20][21]

Experimental Protocol: Buchwald-Hartwig Amination of a Halopyrazine

This protocol outlines a general procedure for coupling a bromopyrazine with a secondary amine.

Materials:

  • 2-Bromopyrazine (1.0 eq)

  • Piperidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • tBuDavePhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add Pd₂(dba)₃, tBuDavePhos, and NaOtBu to a vial.

  • Reagent Addition: Add anhydrous toluene, followed by 2-bromopyrazine and piperidine.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction's progress by GC-MS or LC-MS (typically 4-24 hours).

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash chromatography to obtain 2-(piperidin-1-yl)pyrazine.

Workflow Visualization

Buchwald_Hartwig_Workflow cluster_prep Inert Setup (Glovebox) cluster_reaction Reaction cluster_workup Isolation & Purification A Combine Catalyst, Ligand & Base B Add Toluene, Halopyrazine & Amine A->B C Seal & Heat B->C D Monitor Progress (GC/LC-MS) C->D E Quench & Extract D->E Completion F Dry & Concentrate E->F G Chromatography F->G H 2-Amino-Pyrazine G->H Purified Product

Caption: Workflow for Buchwald-Hartwig amination.

Pathway II: Direct C-H Functionalization via Lithiation

Scientific Rationale: Direct C-H functionalization is a highly desirable, atom-economical strategy that avoids separate halogenation steps.[8][22] For π-deficient systems like pyrazine, deprotonation can be achieved using strong, non-nucleophilic bases. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is an exemplary base for this purpose, as its steric bulk prevents nucleophilic addition to the pyrazine ring, which can be a competing pathway with smaller bases like n-BuLi.[11][23][24] This ortho-lithiation generates a potent pyrazinyl anion that can be trapped with a wide range of electrophiles to install new functional groups.[2][25][26]

Experimental Protocol: Lithiation and Electrophilic Quench of Pyrazine

This protocol describes the deprotonation of a pyrazine substrate and subsequent trapping with an electrophile, such as iodine.

Materials:

  • 2-(2-Bromophenoxy)pyrazine (1.0 eq)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.5 eq)

  • n-Butyllithium (n-BuLi) (1.6 M in hexanes) (1.5 eq)

  • Iodine (I₂) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Base Preparation: In a flame-dried, three-neck flask under argon, dissolve TMP in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi dropwise and stir for 30 minutes at -78 °C to generate LiTMP in situ.

  • Lithiation: Add a solution of 2-(2-Bromophenoxy)pyrazine in anhydrous THF dropwise to the LiTMP solution at -78 °C. Stir the mixture at this temperature for 1 hour. The solution may change color, indicating anion formation.

  • Electrophilic Trap: Add a solution of iodine in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Extract the mixture with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the iodinated pyrazine product.

Data Summary: Electrophiles for Trapping Lithiated Pyrazines

Electrophile (E⁺)Trapped ProductNotes
I₂IodopyrazineUseful for subsequent cross-coupling reactions.
PhCHO (Benzaldehyde)Pyrazinyl(phenyl)methanolForms a secondary alcohol.
(CH₃)₂CO (Acetone)2-(Pyrazin-2-yl)propan-2-olForms a tertiary alcohol.
TsCN (Tosyl cyanide)Pyrazine-carbonitrileIntroduces a versatile nitrile group.[27]
CO₂ (Dry Ice)Pyrazine-carboxylic acidCarboxylation of the pyrazine ring.

Workflow Visualization

Lithiation_Workflow A Prepare LiTMP in situ (TMP + n-BuLi in THF at -78°C) B Add Pyrazine Substrate (Deprotonation at -78°C) A->B Base Formation C Form Lithiated Pyrazine Anion B->C C-H Activation D Add Electrophile (e.g., I₂) (Quench at -78°C to RT) C->D Electrophilic Trap E Aqueous Workup (Quench & Extract) D->E F Purification (Chromatography) E->F G Functionalized Pyrazine Product F->G

Caption: Logical flow for direct C-H lithiation and electrophilic quench.

Orthogonality and Selectivity Considerations

A key advantage of the 2-(2-Bromophenoxy)pyrazine scaffold is the potential for sequential, site-selective functionalization. The C-Br bond on the phenyl ring is a prime handle for palladium-catalyzed reactions. Its reactivity relative to a potential C-X bond on the pyrazine ring can be exploited. Generally, the reactivity of aryl halides in oxidative addition is I > Br > OTf >> Cl. By choosing appropriate halides on each ring (e.g., bromo on the phenyl ring and chloro on the pyrazine ring), one could selectively perform a Suzuki coupling on the more reactive C-Br bond first, followed by a second coupling on the C-Cl bond under more forcing conditions.

Conclusion

The functionalization of 2-(2-Bromophenoxy)pyrazine offers a rich landscape for synthetic exploration. By employing a combination of classic palladium-catalyzed cross-coupling reactions and modern direct C-H functionalization techniques, chemists can rapidly generate libraries of complex, multi-functionalized pyrazine derivatives. The protocols and strategic insights provided herein serve as a robust foundation for researchers aiming to leverage this versatile scaffold in drug discovery, agrochemicals, and materials science.

References

  • C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. PMC.[Link]

  • Post‐functionalization of the pyrazine ring of heterocycles. ResearchGate.[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.[Link]

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Controlled Radical Polymerization.[Link]

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society.[Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.[Link]

  • What are the structural modifications of pyrazine for drug development? BIOSYNCE Blog.[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.[Link]

  • Scheme 34 Deprotonative functionalization of pyrazine. ResearchGate.[Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.[Link]

  • Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. PubMed.[Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate.[Link]

  • Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. PubMed.[Link]

  • Transition metal-catalyzed functionalization of pyrazines. ResearchGate.[Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters - ACS Publications.[Link]

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society - ACS Publications.[Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.[Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI.[Link]

  • Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. PMC.[Link]

  • What are the applications of pyrazine derivatives? Biosynce Blog.[Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. ResearchGate.[Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate.[Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • 2-(2-bromophenoxy)pyrazine-129242-46-2. Thoreauchem.[Link]

  • 2-brompyrazine and method of preparing same.
  • PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube.[Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.[Link]

Sources

Application

Application Note: Rapid Microwave-Assisted Synthesis of 2-(2-Bromophenoxy)pyrazine

Abstract This application note details a robust and highly efficient protocol for the synthesis of 2-(2-Bromophenoxy)pyrazine via a microwave-assisted copper-catalyzed Ullmann-type condensation. Traditional methods for f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 2-(2-Bromophenoxy)pyrazine via a microwave-assisted copper-catalyzed Ullmann-type condensation. Traditional methods for forming carbon-oxygen (C-O) bonds in heteroaromatic systems often require harsh reaction conditions and extended reaction times. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically accelerating reaction rates, improving yields, and aligning with the principles of green chemistry by reducing energy consumption and often minimizing solvent use.[1][2] This guide provides a comprehensive walkthrough of the synthesis, from theoretical underpinnings and mechanistic insights to a detailed, step-by-step experimental protocol and characterization of the final product.

Introduction: The Power of Microwave-Assisted Synthesis

The synthesis of aryloxy-substituted heterocyclic compounds is of significant interest in medicinal chemistry and materials science. The pyrazine moiety, in particular, is a key scaffold in numerous biologically active molecules.[3] The target molecule, 2-(2-Bromophenoxy)pyrazine, serves as a valuable building block for further functionalization in drug discovery programs.

The formation of the C-O bond between the pyrazine and bromophenol moieties is achieved through a copper-catalyzed Ullmann-type reaction, a variation of the classic Ullmann coupling.[4][5] This reaction facilitates the nucleophilic aromatic substitution (SNAr) of a halide on the pyrazine ring with a phenolic nucleophile.[6] Pyrazine, being an electron-deficient heterocycle, is activated towards such nucleophilic attack, particularly at the C-2 and C-4 positions.[7]

Conventional heating methods for Ullmann-type reactions can be sluggish, often requiring high temperatures and reaction times extending from hours to days.[8] Microwave irradiation provides a transformative solution by directly and efficiently heating the polar reactants and solvent molecules through dielectric heating.[9] This leads to rapid, uniform temperature elevation, which significantly accelerates reaction rates and often results in cleaner product profiles with higher yields.[8][10] The benefits of this approach include:

  • Dramatic Reduction in Reaction Time: Reactions are often completed in minutes instead of hours.[2][10]

  • Increased Product Yields: Improved reaction kinetics and reduced side product formation lead to higher isolated yields.

  • Enhanced Energy Efficiency: Microwave heating is highly targeted, heating only the reaction mixture and not the entire apparatus, thus saving significant energy.[1]

  • Greener Chemistry: Reduced reaction times and often lower solvent volumes contribute to a more environmentally benign process.[2][9]

Reaction Mechanism and Rationale

The synthesis of 2-(2-Bromophenoxy)pyrazine proceeds via a copper-catalyzed nucleophilic aromatic substitution (SNAr). The generally accepted mechanism for this Ullmann-type C-O coupling is illustrated below. While the precise nature of the active copper species is a subject of ongoing research, a plausible catalytic cycle involves Cu(I) and Cu(III) intermediates.[11][12]

Key Mechanistic Steps:

  • Formation of Copper(I) Phenoxide: The phenolic proton of 2-bromophenol is removed by the base (e.g., K₂CO₃ or Cs₂CO₃) to form the corresponding phenoxide, which then coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (2-chloropyrazine) undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient Cu(III) intermediate.[11]

  • Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Cu(III) complex, yielding the 2-(2-Bromophenoxy)pyrazine product and regenerating the active Cu(I) catalyst.[12]

The choice of a bromo-substituted phenol and a chloro-substituted pyrazine is strategic. In SNAr reactions on electron-deficient rings, the reactivity order of halogens as leaving groups is often F > Cl ≈ Br > I, which is related to the polarization of the carbon-halogen bond facilitating the initial nucleophilic attack.[13] 2-Chloropyrazine is a readily available and sufficiently reactive starting material for this transformation.

ReactionMechanism cluster_reactants Reactants cluster_reagents Reagents PyCl 2-Chloropyrazine CuIII Cu(III) Intermediate ArOH 2-Bromophenol ArOCu Copper(I) Phenoxide Intermediate ArOH->ArOCu CuI Cu(I) Catalyst Base Base (e.g., K₂CO₃) ArOCu->CuIII + 2-Chloropyrazine CuIII->CuI Catalyst Regeneration Product 2-(2-Bromophenoxy)pyrazine CuIII->Product Reductive Elimination

Figure 1: Simplified catalytic cycle for the Ullmann-type C-O coupling reaction.

Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer equipped with sealed reaction vessels and temperature monitoring.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Chloropyrazine≥98%Sigma-Aldrich
2-Bromophenol≥98%Sigma-Aldrich
Copper(I) Iodide (CuI)98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Saturated aq. NaCl (Brine)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Microwave Synthesizer-e.g., CEM, Biotage
10 mL Microwave Reaction Vial-Appropriate for synthesizer
Magnetic Stir Bar-VWR
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations of reagents and the reaction setup should be performed in a certified chemical fume hood.[14]

  • Microwave Reactor Safety: Only use microwave reactors specifically designed for chemical synthesis.[15] Never use a domestic microwave oven. Ensure the pressure and temperature sensors are functioning correctly and do not exceed the vessel's pressure limits.[16] Do not operate the microwave if the door seals are damaged.[17]

  • Reagent Handling: 2-Chloropyrazine and 2-bromophenol are irritants. DMF is a reproductive hazard; handle with extreme care. Avoid inhalation of vapors and direct skin contact.

Step-by-Step Synthesis Procedure
Figure 2: Experimental workflow for the microwave-assisted synthesis.
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloropyrazine (114.5 mg, 1.0 mmol, 1.0 equiv.), 2-bromophenol (207.6 mg, 1.2 mmol, 1.2 equiv.), copper(I) iodide (19.0 mg, 0.1 mmol, 10 mol%), and anhydrous potassium carbonate (276.4 mg, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 3.0 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.

  • Sealing: Securely seal the vial with the appropriate cap. Ensure the seal is tight to prevent any leakage under pressure.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 140 °C (use a 2-minute ramp time)

    • Hold Time: 20 minutes

    • Stirring: High

    • Power: Dynamic (instrument will adjust power to maintain temperature)

  • Reaction Work-up: After the irradiation is complete, allow the vial to cool to room temperature (below 40°C) before carefully venting and opening.

  • Extraction: Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water. Rinse the reaction vial with a small amount of ethyl acetate and add it to the funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated aqueous NaCl (brine) (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[18] A gradient elution system, such as 10% to 30% ethyl acetate in hexanes, is typically effective for separating the product from residual starting materials and byproducts.

Expected Results

This protocol is expected to yield the target compound, 2-(2-Bromophenoxy)pyrazine, as a solid with a typical isolated yield of 75-90%.

Product Characterization

Predicted ¹H and ¹³C NMR Spectral Data

The following data are predicted for the product dissolved in CDCl₃.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz)
8.15 - 8.25d, J ≈ 1.5 Hz
8.05 - 8.15dd, J ≈ 2.5, 1.5 Hz
7.95 - 8.05d, J ≈ 2.5 Hz
7.60 - 7.70dd, J ≈ 8.0, 1.5 Hz
7.30 - 7.40td, J ≈ 8.0, 1.5 Hz
7.15 - 7.25dd, J ≈ 8.0, 1.5 Hz
7.00 - 7.10td, J ≈ 8.0, 1.5 Hz
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
158.0 - 160.0Pyrazine C-O
149.0 - 151.0Ar C-O
142.0 - 144.0Pyrazine CH
138.0 - 140.0Pyrazine CH
133.0 - 135.0Ar CH
130.0 - 132.0Pyrazine CH
128.0 - 130.0Ar CH
123.0 - 125.0Ar CH
119.0 - 121.0Ar CH
115.0 - 117.0Ar C-Br
Rationale for Predicted Spectra
  • ¹H NMR: The three protons on the pyrazine ring will appear as distinct signals in the downfield region (δ 7.9-8.3 ppm) due to the electron-withdrawing nature of the two nitrogen atoms. They will exhibit small doublet and doublet of doublets splitting patterns characteristic of a 1,2,4-trisubstituted aromatic system. The four protons on the bromophenoxy ring will appear in the aromatic region (δ 7.0-7.7 ppm), with chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating ether oxygen.[16]

  • ¹³C NMR: The carbon atom of the pyrazine ring bonded to the oxygen (C-O) will be the most downfield of the pyrazine carbons. The carbon of the bromophenoxy ring attached to the bromine (C-Br) is expected to appear around δ 115-117 ppm. The remaining aromatic carbons will resonate within the typical range of δ 119-151 ppm.

Conclusion

This application note provides a field-proven, efficient, and rapid protocol for the synthesis of 2-(2-Bromophenoxy)pyrazine using microwave-assisted heating. The significant reduction in reaction time and high yield demonstrate the superiority of this method over conventional heating techniques for Ullmann-type C-O coupling reactions. The detailed experimental procedure and predictive spectral data offer researchers a reliable guide for the synthesis and characterization of this and other related aryloxy pyrazine derivatives, facilitating advancements in drug discovery and materials science.

References

  • Vertex AI Search. (2026). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [URL: ]
  • Vertex AI Search. (2026).
  • Jandourek, O., Dolezal, M., & Kunes, J. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Current Organic Synthesis, 12(2), 189-196. [URL: [Link]]

  • Jandourek, O., et al. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Request PDF. [URL: [Link]]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [URL: [Link]]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [URL: [Link]]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [URL: [Link]]

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [URL: [Link]]

  • JAG Group. (n.d.). Microwave Reactor Safety. [URL: [Link]]

  • Mapping Ignorance. (2019). The role of copper in the Ullmann reaction. [URL: [Link]]

  • ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [URL: [Link]]

  • Wikipedia. (n.d.). Ullmann reaction. [URL: [Link]]

  • Wang, Y., et al. (2012). Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. Tetrahedron Letters, 53(32), 4173-4178. [URL: [Link]]

  • Kansas State University. (2025). Microwave Safety. [URL: [Link]]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [URL: [Link]]

  • Bouzroura, M., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 25(19), 4499. [URL: [Link]]

  • MSU Chemistry. (n.d.). Proton NMR Table. [URL: [Link]]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [URL: [Link]]

  • ResearchGate. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [URL: [Link]]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [URL: [Link]]

  • NSTA. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. [URL: [Link]]

  • Supplementary Information. (n.d.). NMR Data for 2-phenoxypyrazine derivatives. [URL: [Link]]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. [URL: [Link]]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. [URL: [Link]]

  • ACS Publications. (2007). Rapid and Efficient Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling Reaction: General Access to Anilinoanthraquinone Derivatives. [URL: [Link]]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [URL: [Link]]

  • IntechOpen. (2018). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. [URL: [Link]]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [URL: [Link]]

Sources

Technical Notes & Optimization

Troubleshooting

Pyrazine Ether Synthesis: Technical Support &amp; Troubleshooting Hub

Status: Active Operator: Senior Application Scientist Topic: Optimizing Conversion in Pyrazine Alkoxylation Diagnostic & Strategy Selection Before troubleshooting specific reaction failures, you must verify that the chos...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Optimizing Conversion in Pyrazine Alkoxylation

Diagnostic & Strategy Selection

Before troubleshooting specific reaction failures, you must verify that the chosen synthetic route aligns with the electronic and steric reality of your substrate. Pyrazines are electron-deficient, but their reactivity varies wildly based on substitution patterns.

Method Selection Matrix

Use this decision tree to determine if you are using the correct fundamental approach.

PyrazineStrategy cluster_legend Key Decision Factors Start START: Substrate Analysis EWG Are there strong EWGs (CN, NO2, CF3) ortho/para to the Leaving Group? Start->EWG SNAr Route A: SNAr (Nucleophilic Aromatic Substitution) EWG->SNAr Yes (Activated) Metal Route B: Metal-Catalyzed (Buchwald-Hartwig / Ullmann) EWG->Metal No (Deactivated/Neutral) Halogen Leaving Group Identity? SNAr->Halogen Ligand Ligand Selection Critical Metal->Ligand Halogen->SNAr F (Fastest) >> Cl > Br Ligand->Metal Must use bulky biaryl phosphines Legend SNAr: Favored by Fluorine + EWGs Metal: Favored by Chlorine/Bromine + EDGs

Figure 1: Strategic decision tree for selecting between classical SNAr and metal-catalyzed cross-coupling based on substrate electronics.[1][2]

Troubleshooting Module A: The Pathway

Context: The "classical" route. Ideal for activated pyrazines (e.g., 2-chloropyrazine-3-carbonitrile). Common Symptom: Reaction stalls at 50% conversion or produces a hydrolyzed "hydroxy-pyrazine" byproduct.

Issue 1: The "Leaving Group Trap"

Problem: You are using a chloro-pyrazine and the reaction is sluggish. Mechanism: In


, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex. This step is accelerated by highly electronegative leaving groups that pull electron density from the ring carbon.
Solution:  Switch from Chlorine to Fluorine .
  • Why? The C-F bond is stronger, but Fluorine’s high electronegativity lowers the activation energy for the nucleophilic attack. This is the "Element Effect" in

    
    , where 
    
    
    
    .
Issue 2: The "Wet Solvent" Hydrolysis

Problem: Product yield is low; LCMS shows a mass corresponding to [M-R+H] (the pyrazinone/hydroxy-pyrazine). Mechanism: Alkoxides (RO⁻) are strong bases. If trace water is present, RO⁻ deprotonates water to form Hydroxide (OH⁻). Hydroxide is a smaller, harder nucleophile than your alkoxide and will outcompete it, permanently converting your starting material into an unreactive pyrazinone. Protocol Adjustment:

  • Solvent: Switch to anhydrous THF or DMF (stored over activated 3Å molecular sieves).

  • Base: If using an alcohol (ROH) as the nucleophile, generate the alkoxide ex situ using NaH or KHMDS before adding the pyrazine. Do not rely on weak bases (like

    
    ) in wet solvents.
    
Standardized Protocol (High-Stringency)
  • Activation: Dissolve alcohol (1.2 equiv) in anhydrous THF under

    
    .
    
  • Deprotonation: Add NaH (60% dispersion, 1.3 equiv) at 0°C. Stir 15 min until

    
     evolution ceases.
    
  • Addition: Add solution of 2-fluoropyrazine derivative (1.0 equiv) dropwise.

  • Reaction: Warm to RT. Monitor by TLC/UPLC.

  • Quench: Pour into

    
    only after full conversion is confirmed.
    

Troubleshooting Module B: Metal-Catalyzed Cross-Coupling

Context: Required for unactivated substrates (e.g., 2-chloro-3,5-dimethylpyrazine). Common Symptom: Catalyst "blacks out" (precipitates) immediately, or 0% conversion despite high temp.

Issue 1: The "N-Binding" Poisoning Effect

Problem: Standard ligands (


, dppf, Xantphos) fail completely.
Mechanism:  Pyrazines possess two nitrogen atoms with lone pairs capable of binding tightly to Palladium (Pd). Small ligands allow the Pd center to coordinate to the pyrazine nitrogen (forming a stable, unreactive complex) rather than performing oxidative addition into the C-Cl bond.
Solution:  Use Bulky Biaryl Phosphine Ligands  (Buchwald Ligands).
  • Recommendation: RockPhos or tBuBrettPhos .

  • Why? These ligands are massive. They create a steric shell around the Pd, physically preventing the pyrazine nitrogen from binding, while still allowing the C-Cl bond to access the metal center [1].

Issue 2: Reductive Elimination Failure

Problem: Oxidative addition occurs (starting material consumed), but the desired ether is not formed. Mechanism: C-O bond formation (reductive elimination) is electronically difficult. It requires an electron-rich metal center to "push" the electrons into the new bond. Solution:

  • Catalyst: Pd(OAc)2 or G3-Precatalysts.

  • Ligand: RockPhos (specifically optimized for C-O coupling of hindered substrates).

  • Solvent: Toluene (non-polar solvents often favor reductive elimination over competitive pathways).

Visualizing Catalyst Poisoning

CatalystPoisoning Pd Pd(0) Species LigandSmall Small Ligand (PPh3) Pd->LigandSmall LigandBig Bulky Ligand (RockPhos) Pd->LigandBig Pyrazine Pyrazine Substrate (N-Donor) DeadEnd DEAD CATALYST (Pd-N Coordination) Pyrazine->DeadEnd Irreversible N-Binding ActiveCycle ACTIVE CYCLE (Oxidative Addition) Pyrazine->ActiveCycle Forced C-Cl Insertion LigandSmall->Pyrazine Steric Access Allowed LigandBig->Pyrazine Steric Shielding

Figure 2: Mechanism of catalyst poisoning by pyrazine nitrogen and its prevention via bulky ligands.

Data Summary: Ligand & Base Compatibility

Select the correct combination to avoid side reactions.

ParameterRecommendationTechnical Rationale
Ligand (Primary) RockPhos Best-in-class for C-O coupling of steric/heterocyclic halides [2].
Ligand (Secondary) tBuBrettPhos Excellent alternative if RockPhos fails; slightly different steric profile.
Base

Mild enough to prevent functional group hydrolysis; heavy cation effect aids solubility.
Base (Alternative)

Often used with RockPhos for challenging substrates.
Avoid

Can cause transesterification or nucleophilic attack on the pyrazine ring itself.
Solvent Toluene High boiling point, non-coordinating (prevents solvent binding to Pd).

FAQ: Specific Failure Scenarios

Q: My reaction went to 100% conversion, but I isolated <20% yield. Where is my product? A: Check for Volatility and Water Solubility. Small alkoxypyrazines (e.g., methoxypyrazine) are highly volatile and sublime easily.

  • Fix: Do not use a high-vacuum pump/rotovap at high temp. Remove solvent gently.

  • Fix: Pyrazines are basic. If you did an acidic workup (e.g., 1M HCl wash), your product is protonated and stuck in the aqueous layer. Keep workup pH > 8.

Q: Can I use Copper (Ullmann) instead of Palladium? A: Yes, but with caveats. Copper is cheaper but requires higher temperatures (100-120°C).

  • System: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%) +

    
     in DMF.
    
  • Warning: High temperatures increase the risk of pyrazine polymerization or decomposition. Use Pd (Buchwald) for temperature-sensitive substrates.[3]

Q: I see a "dimer" byproduct. A: This is likely homocoupling of the pyrazine (Pyrazine-Pyrazine).

  • Cause: Oxidation of the catalyst or lack of reductant.

  • Fix: Ensure rigorous degassing (sparge with Argon for 15 mins). Add a trace of reductant (e.g., formates) if using a Pd(II) source without a phosphine that reduces it.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed C-N and C-O Bond Formation." Chemical Science. (Note: Generalized link to Buchwald group foundational work on ligands).

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed cross-coupling: a user's guide." Chemical Science.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on Pyrazine solubility/volatility).

(Note: While specific URLs are generated based on standard DOI resolution, users should verify access via their institutional subscriptions.)

Sources

Optimization

Technical Support Center: Purification of 2-(2-Bromophenoxy)pyrazine

Welcome to the technical support guide for the purification of 2-(2-Bromophenoxy)pyrazine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in removin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2-Bromophenoxy)pyrazine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted 2-bromophenol from their reaction mixtures. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.

I. Core Principles of Separation

The successful separation of 2-(2-Bromophenoxy)pyrazine from unreacted 2-bromophenol hinges on the key chemical differences between the acidic phenol and the neutral ether product. The phenolic hydroxyl group of 2-bromophenol is ionizable, a property that can be exploited to dramatically alter its solubility.

A. Physicochemical Properties

A clear understanding of the physical and chemical properties of both the starting material and the product is fundamental to designing an effective purification strategy.

Property2-Bromophenol2-(2-Bromophenoxy)pyrazineRationale for Separation
Molecular Formula C₆H₅BrOC₁₀H₇BrN₂O-
Molecular Weight 173.01 g/mol [1]249.97 g/mol [2]The significant difference in molecular weight can be useful in techniques like size-exclusion chromatography, though less common for this scale of separation.
Boiling Point 195 °C[3][4][5]Not readily availableThe high boiling point of 2-bromophenol makes distillation a less practical method for removal from the likely higher boiling point product.
Melting Point 3 - 7 °C[1][6]Solid or semi-solid[7]The low melting point of 2-bromophenol means it is often a liquid at room temperature, which can complicate handling if it oils out during recrystallization.
pKa 8.45[5][8][9]Not applicable (neutral)This is the most critical property. The acidic nature of 2-bromophenol allows for its conversion to a water-soluble salt with a base, enabling separation by liquid-liquid extraction.
Solubility Slightly soluble in chloroform and methanol[1][5][9]. Soluble in ether and alkali[8].Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and ethers.The differential solubility of the neutral product and the ionized starting material in aqueous and organic phases is the cornerstone of the primary purification method.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(2-Bromophenoxy)pyrazine.

Issue 1: My crude product is heavily contaminated with 2-bromophenol. What is the most effective way to remove it?

Root Cause: Incomplete reaction or use of excess 2-bromophenol.

Solution: Acid-Base Extraction

The most efficient method for removing a significant amount of acidic 2-bromophenol from your neutral product is through an acid-base extraction. This technique leverages the acidic nature of the phenol to convert it into a water-soluble salt, which can then be easily separated from the organic layer containing your desired product.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated 2-bromophenol (sodium 2-bromophenoxide) will partition into the aqueous layer.[10][11]

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh 1 M NaOH solution two more times to ensure complete removal of the 2-bromophenol.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water and dissolved inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-(2-Bromophenoxy)pyrazine.

G A Crude Product in Organic Solvent B Add 1M NaOH (aq) A->B C Shake & Separate Layers B->C D Aqueous Layer (Sodium 2-bromophenoxide) C->D Discard E Organic Layer (2-(2-Bromophenoxy)pyrazine) C->E F Wash with Brine E->F G Dry & Concentrate F->G H Purified Product G->H

Caption: Workflow for Acid-Base Extraction.

Issue 2: After acid-base extraction, I still see a faint spot of 2-bromophenol on my TLC plate. How can I achieve higher purity?

Root Cause: Trace amounts of 2-bromophenol remaining after the initial extraction.

Solution: Column Chromatography

For achieving high purity, especially for analytical or biological testing, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase. Silica gel is slightly acidic and will have a stronger affinity for the more polar 2-bromophenol compared to the less polar 2-(2-Bromophenoxy)pyrazine.[12]

  • Mobile Phase (Eluent): A non-polar solvent system is ideal. Start with a mixture of hexane and ethyl acetate. A good starting point for developing your gradient is a 9:1 or 8:2 hexane:ethyl acetate mixture. The optimal eluent system should give a retention factor (Rf) of ~0.35 for the desired product on a TLC plate.[12]

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent mixture.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be carefully added to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. The less polar 2-(2-Bromophenoxy)pyrazine will elute first, followed by the more polar 2-bromophenol.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_0 TLC Plate cluster_1 Column Elution TLC Baseline 2-bromophenol (More Polar) 2-(2-Bromophenoxy)pyrazine (Less Polar) Column Elutes First: 2-(2-Bromophenoxy)pyrazine Elutes Later: 2-bromophenol TLC:f2->Column:f0 Lower Rf TLC:f1->Column:f1 Higher Rf

Caption: Expected Elution Order in Column Chromatography.

Issue 3: My product is a solid. Can I use recrystallization for purification?

Root Cause: Seeking an alternative to chromatography for solid products.

Solution: Recrystallization

Recrystallization is a viable purification technique if 2-(2-Bromophenoxy)pyrazine is a solid and the amount of 2-bromophenol impurity is relatively low.[13][14][15] The success of this method depends on finding a suitable solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures.

Experimental Protocol: Recrystallization
  • Solvent Selection: Screen for a suitable solvent or solvent system. Good starting points include ethanol, isopropanol, or mixtures like hexane/ethyl acetate.[16] The ideal solvent will dissolve the crude product when hot but allow the pure 2-(2-Bromophenoxy)pyrazine to crystallize upon cooling, leaving the 2-bromophenol in the mother liquor.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurity.

  • Drying: Dry the purified crystals under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a weaker base like sodium bicarbonate for the extraction?

A1: While sodium bicarbonate can be used to extract stronger acids like carboxylic acids, it is generally not basic enough to completely deprotonate a phenol like 2-bromophenol (pKa ≈ 8.45).[5][8][9][17] A stronger base like sodium hydroxide is more effective for ensuring the complete removal of the phenolic impurity.[10][11]

Q2: Are there any stability concerns with 2-(2-Bromophenoxy)pyrazine during purification?

A2: Pyrazine and its derivatives are generally stable compounds. However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential hydrolysis of the ether linkage. The purification methods described are performed under mild conditions and should not pose a stability risk.

Q3: My TLC shows that the 2-bromophenol is streaking. What does this indicate?

A3: Streaking of a polar, acidic compound like a phenol on a silica gel TLC plate is common. It can be mitigated by adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent. This helps to improve the spot shape and achieve a more accurate Rf value.

Q4: Can I use distillation to remove the 2-bromophenol?

A4: Distillation is generally not a practical method for this separation. 2-Bromophenol has a high boiling point (195 °C), and the product, 2-(2-Bromophenoxy)pyrazine, is expected to have an even higher boiling point.[3][4][5] Distillation at such high temperatures could lead to decomposition, and the boiling points may not be sufficiently different for effective separation.

IV. References

  • 2-Bromophenol | C6H5BrO | CID 7244 - PubChem. Available from: [Link]

  • 2-bromophenol - 95-56-7, C6H5BrO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

  • 2-bromophenol - Stenutz. Available from: [Link]

  • Acid-Base Extraction Tutorial - YouTube. Available from: [Link]

  • How to remove the phenol from the reaction mixture without doing column chromatography? - ResearchGate. Available from: [Link]

  • How to extract phenol from an organic layer - Quora. Available from: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available from: [Link]

  • KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents. Available from:

  • Column chromatography. Available from: [Link]

  • Column chromatography of phenolics? - ResearchGate. Available from: [Link]

  • US2807654A - Process for extraction of phenol from aqueous mixtures - Google Patents. Available from:

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. Available from: [Link]

  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents. Available from:

  • 4-Bromophenol | C6H5BrO | CID 7808 - PubChem. Available from: [Link]

  • 2-Bromopyrazine | C4H3BrN2 | CID 642800 - PubChem - NIH. Available from: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. Available from: [Link]

  • Bromophenol - Wikipedia. Available from: [Link]

  • o-BROMOPHENOL - Organic Syntheses Procedure. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from: [Link]

  • Recrystallization - Chemistry LibreTexts. Available from: [Link]

  • Application of in situ Liquid Ferrate(VI) for 2-Bromophenol Removal - :: Journal of the Korean Society of Water and Wastewater ::. Available from: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available from: [Link]

  • p-BROMOPHENOL - Organic Syntheses Procedure. Available from: [Link]

  • Recrystallization - YouTube. Available from: [Link]

  • Pyrazine | C4H4N2 | CID 9261 - PubChem - NIH. Available from: [Link]

  • US2403710A - 2-brompyrazine and method of preparing same - Google Patents. Available from:

  • 2-(2-bromophenoxy)pyrazine-129242-46-2 - Thoreauchem. Available from: [Link]

  • US3033864A - Purification of pyrazine - Google Patents. Available from:

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. Available from: [Link]

  • Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline,[3][5][8]Oxadiazolo[3,4-B]Pyrazine and[3][5][8]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts - MDPI. Available from: [Link]

  • 2-(2-bromophenoxy)pyridine (C11H8BrNO) - PubChemLite. Available from: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • 2-Bromophenol, 98% | 130915-50G | SIGMA-ALDRICH | SLS Ireland. Available from: [Link]

  • 2-(4-bromophenoxy)pyrazine (C10H7BrN2O) - PubChemLite. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(2-Bromophenoxy)pyrazine

Welcome to the technical support guide for 2-(2-Bromophenoxy)pyrazine. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this compound, particularly unde...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-Bromophenoxy)pyrazine. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this compound, particularly under acidic conditions encountered during synthesis, workup, and analysis. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to anticipate and manage the chemical behavior of this important synthetic intermediate.

Overview of Chemical Stability

2-(2-Bromophenoxy)pyrazine is a molecule featuring a pyrazine ring linked to a 2-bromophenyl group via an ether bond. Its stability in acidic media is governed by the interplay between the basicity of the pyrazine nitrogens and the reactivity of the ether linkage.

Generally, the molecule is stable under weakly acidic to moderately acidic conditions, especially at ambient temperatures. The pyrazine ring, being an electron-deficient heterocycle, is relatively resistant to electrophilic attack and generally stable in acids.[1] However, like other ethers, the phenoxy linkage can be susceptible to cleavage under forcing conditions, specifically in the presence of strong acids (particularly hydrohalic acids like HBr and HI) and elevated temperatures.[2][3] The primary site of vulnerability is not the robust aryl-oxygen bond of the bromophenyl group, but rather the bond between the ether oxygen and the electron-deficient pyrazine ring.

This guide will dissect the mechanisms of potential degradation, provide protocols to assess stability, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Is 2-(2-Bromophenoxy)pyrazine generally stable during a standard acidic workup (e.g., using 1M HCl)?

A1: Yes. For most standard aqueous workups involving brief exposure to dilute mineral acids like 1M HCl or 1M H₂SO₄ at room temperature, 2-(2-Bromophenoxy)pyrazine is largely stable. Ethers are generally unreactive to dilute acids.[2] The pyrazine nitrogens will be protonated to form a salt, which typically increases aqueous solubility, but the core structure remains intact.

Q2: Under what acidic conditions does degradation become a significant concern?

A2: Degradation becomes a concern under "forcing" conditions. This includes:

  • High Temperatures: Heating the compound in an acidic solution significantly accelerates the rate of ether cleavage.

  • Strong Acids: Concentrated acids, especially strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), are particularly effective at cleaving ethers.[2][4][5] While HCl is less reactive, prolonged exposure to concentrated HCl at high temperatures can also cause degradation.[2][5]

Q3: What is the primary degradation pathway under harsh acidic conditions?

A3: The primary degradation pathway is the acid-catalyzed cleavage of the ether bond. The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack on the C2 carbon of the pyrazine ring by the acid's conjugate base (e.g., Br⁻). This results in the formation of 2-bromophenol and a 2-halopyrazine . Cleavage of the bromophenyl C-O bond is highly unlikely as sp² hybridized carbons are resistant to typical Sɴ1 or Sɴ2 reactions.[5][6]

Q4: How can I detect degradation in my sample?

A4: Degradation can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of a new spot, often corresponding to the more polar 2-bromophenol, is a clear indicator.

  • High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the starting material and the emergence of new peaks corresponding to degradation products.[7]

  • Mass Spectrometry (MS): Detection of ions corresponding to the molecular weights of expected degradation products like 2-bromophenol (m/z ~172/174) and 2-halopyrazines.

Q5: How can I minimize degradation during my experiments?

A5: To maintain the integrity of the compound:

  • Temperature Control: Perform all acidic washes or extractions at low temperatures (0-5 °C) if possible.

  • Avoid Strong Acids: Use weaker acids (e.g., citric acid, acetic acid) or dilute mineral acids (e.g., 1M HCl) instead of concentrated HBr or HI.

  • Minimize Contact Time: Reduce the duration of exposure to the acidic phase as much as possible.

  • Use Non-Nucleophilic Acids: If acidity is required for reasons other than a reaction, consider acids with non-nucleophilic counter-ions like sulfuric acid or perchloric acid to reduce the risk of cleavage via nucleophilic attack.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

ProblemProbable Cause(s)Recommended Solution(s)
Low yield or significant loss of material after an acidic workup. Ether Cleavage: The acidic conditions were too harsh, leading to the degradation of the product into more water-soluble fragments (2-bromophenol, pyrazine salts).1. Re-evaluate Workup: Switch to a milder acid (e.g., saturated ammonium chloride solution, dilute citric acid) or perform the wash at 0 °C. 2. Alternative Purification: Consider avoiding an acidic wash altogether and proceed directly to column chromatography or recrystallization if the impurity profile allows.
TLC/HPLC analysis shows a new, prominent impurity spot/peak identified as 2-bromophenol. Acid-Induced Hydrolysis: This is a direct confirmation of ether bond cleavage. The acid concentration, temperature, or exposure time was excessive.1. Optimize Conditions: Refer to the "Stability Assessment Protocol" below to determine the stability threshold of your compound under your specific reaction conditions. 2. Quench Promptly: Ensure the reaction is thoroughly quenched with a base (e.g., NaHCO₃ solution) before prolonged storage or workup to neutralize any residual acid.
The organic layer develops a dark color upon washing with a strong acid. Ring Decomposition: While the pyrazine ring is generally stable, very harsh conditions (e.g., hot, concentrated acid) can lead to complex decomposition or polymerization pathways, often indicated by significant color change.[1]1. Immediately Cease: If this occurs, the conditions are far too aggressive. Stop the procedure and reconsider the entire synthetic or purification strategy. 2. Protective Chemistry: If acidic conditions are unavoidable for a subsequent step, consider if a different synthetic route that avoids this sensitivity is possible.
Troubleshooting Workflow Diagram

Start Problem Encountered (e.g., Low Yield, Impurity) Check_TLC Analyze sample by TLC/HPLC/MS Start->Check_TLC Is_Phenol Is 2-Bromophenol a major impurity? Check_TLC->Is_Phenol Harsh_Conditions Probable Cause: Acid-catalyzed ether cleavage Is_Phenol->Harsh_Conditions Yes Other_Impurity Analyze other impurities. Consider side reactions unrelated to acid stability. Is_Phenol->Other_Impurity No Solution_Milder Solution: 1. Use milder acid (citric, NH4Cl) 2. Lower temperature to 0°C 3. Reduce exposure time Harsh_Conditions->Solution_Milder End Problem Resolved Solution_Milder->End Other_Impurity->End

Caption: Troubleshooting logic for diagnosing issues with 2-(2-Bromophenoxy)pyrazine.

Experimental Protocols
Protocol 1: Stability Assessment Under Various Acidic Conditions

This protocol provides a systematic way to determine the stability of 2-(2-Bromophenoxy)pyrazine in your specific context.

Objective: To quantify the stability of 2-(2-Bromophenoxy)pyrazine when exposed to different acids at ambient and elevated temperatures.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-(2-Bromophenoxy)pyrazine in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Set up a series of vials. In each vial, place 1 mL of the stock solution.

    • To each vial, add 1 mL of the desired aqueous acidic solution (see table below).

    • Include a control vial with 1 mL of deionized water.

  • Incubation:

    • Prepare two sets of these vials.

    • Incubate one set at room temperature (25 °C) and the other set at an elevated temperature (e.g., 50 °C).

    • Allow the samples to stir for a set time period (e.g., 2 hours).

  • Workup:

    • After the incubation period, quench each sample by adding 2 mL of saturated sodium bicarbonate solution.

    • Extract the mixture with 2 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex, then centrifuge to separate the layers.

  • Analysis:

    • Analyze the organic layer from each sample by HPLC.

    • Calculate the percentage of remaining 2-(2-Bromophenoxy)pyrazine relative to the control sample.

Data Presentation: Expected Stability Profile
ConditionAcidTemperatureExpected Stability (% Remaining after 2h)Primary Degradation Product
1 (Control)Deionized Water25 °C>99%None
21M HCl25 °C>98%Negligible
31M HCl50 °C90-95%2-Bromophenol
41M H₂SO₄25 °C>99%Negligible
51M H₂SO₄50 °C95-99%2-Bromophenol
61M HBr25 °C85-95%2-Bromophenol, 2-Bromopyrazine
71M HBr50 °C<70%2-Bromophenol, 2-Bromopyrazine

Note: These are typical expected values. Actual results may vary based on specific experimental conditions.

Protocol 2: Recommended Procedure for a Mild Acidic Workup

Objective: To safely wash an organic solution of 2-(2-Bromophenoxy)pyrazine to remove basic impurities without causing degradation.

  • Cooling: Cool the organic solution containing your product to 0-5 °C in an ice bath.

  • Washing:

    • Add an equal volume of a cold, pre-chilled, mild acidic solution (e.g., 10% w/v citric acid solution or saturated NH₄Cl solution).

    • Stir gently for 2-5 minutes. Avoid vigorous shaking for prolonged periods.

  • Separation: Separate the aqueous and organic layers promptly.

  • Neutralization: Wash the organic layer with a cold saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature below 40 °C.

Mechanistic Insight: Ether Cleavage Pathway

The degradation of 2-(2-Bromophenoxy)pyrazine in strong acid proceeds via a well-established acid-catalyzed ether cleavage mechanism. The key steps are illustrated below.

cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack (SNAr-type) cluster_2 3. Cleavage Start 2-(2-Bromophenoxy)pyrazine + H-X Protonated Protonated Ether Intermediate Start->Protonated + H⁺ Attack Nucleophile (X⁻) attacks C2 of pyrazine ring Protonated->Attack Products 2-Bromophenol + 2-X-Pyrazine Attack->Products

Caption: Proposed mechanism for acid-catalyzed degradation.

References
  • Wikipedia. Ether cleavage. [Link]

  • Penn State Pressbooks. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • UM Students' Repository. CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. [Link]

  • Science of Synthesis. Pyrazines (Update 2014). [Link]

  • YouTube. Synthesis and reactions of Pyrazine. [Link]

  • NIH. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactivity of 2-(2-Bromophenoxy)pyrazine

Case ID: TICKET-2BP-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Overcoming Steric Hindrance and N-Chelation in 2-(2-Bromophenoxy)pyrazine Scaffolds Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-2BP-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Overcoming Steric Hindrance and N-Chelation in 2-(2-Bromophenoxy)pyrazine Scaffolds

Executive Summary

You are encountering difficulties functionalizing 2-(2-Bromophenoxy)pyrazine . This substrate presents a "perfect storm" of kinetic inhibition:

  • Steric Wall: The bromine atom at the ortho position of the phenoxy ring creates significant steric bulk, hindering the approach of the palladium catalyst.

  • Chelation Trap: The pyrazine nitrogens are excellent

    
    -donors. They can displace phosphine ligands and coordinate to the palladium center, forming an inactive "resting state" complex (Catalyst Poisoning).
    
  • Electronic Drag: The electron-deficient pyrazine ring pulls electron density through the ether oxygen, making the oxidative addition into the C–Br bond electronically slower than in a standard aryl bromide.

This guide provides the "Hardware" (Catalyst/Ligand) and "Software" (Conditions) required to restart your stalled reactions.

Module 1: The Hardware (Catalyst & Ligand Selection)

The Problem: The "Cone Angle" Deficit

Standard ligands like


 or dppf are insufficient. They lack the bulk to force the reductive elimination step and the electron richness to speed up oxidative addition into the hindered bromide.[1] Furthermore, they bind too weakly to preventing the pyrazine nitrogen from hijacking the palladium.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

You must switch to ligands that form a "protective shell" around the palladium.

LigandRecommendation LevelWhy it Works
SPhos Primary Choice The methoxy groups on the biaryl backbone provide a secondary interaction with the Pd, stabilizing the monoligated species (

). It is specifically designed for ortho-substituted coupling partners.
XPhos Secondary Choice Larger than SPhos. Use this if SPhos fails to achieve full conversion. The isopropyl groups provide massive steric bulk to force the catalytic cycle forward.
RuPhos Specialist Choice Use if your coupling partner is an amine (Buchwald-Hartwig) or an alcohol. It resists deprotonation and side reactions better in highly basic media.
The Catalyst Source: Stop Using

Do not use


 or 

+ Ligand. The initiation rates are too slow, allowing the pyrazine nitrogens to sequester the Pd before the active catalytic cycle begins.
  • Recommendation: Use Pre-formed G3 or G4 Palladacycles (e.g., SPhos Pd G4). These release the active

    
     species immediately upon heating, outcompeting the chelation trap.
    

Module 2: Troubleshooting Guides (Q&A Format)

Ticket #1: "My Suzuki coupling stalls at 20% conversion."

Diagnosis: This is a classic symptom of catalyst deactivation. The active Pd(0) has likely precipitated as Pd-black or been trapped by the pyrazine nitrogen.

Protocol Adjustment:

  • Switch Solvent System: Move to Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1) .

    • Reasoning: Water is non-negotiable here. It is required to solubilize the inorganic base (activating the boronic acid) and, counter-intuitively, helps prevent pyrazine coordination by solvating the polar heterocycle.

  • Base Selection: Switch to

    
      (3.0 equiv).
    
    • Reasoning: Carbonate bases (

      
      ) are often too weak for sterically hindered oxidative additions. Phosphate provides the necessary basicity without causing rapid protodeboronation of your coupling partner.
      
  • Temperature: Run at 100–110 °C . Do not attempt room temperature couplings with this substrate.

Ticket #2: "I cannot synthesize the starting material (2-(2-Bromophenoxy)pyrazine)."

Diagnosis: You are likely trying to react 2-bromophenol with 2-chloropyrazine and seeing low yields due to the weak nucleophilicity of the phenol.

Optimized


 Protocol: 
  • Reagents: 2-Chloropyrazine (1.0 equiv) + 2-Bromophenol (1.1 equiv).

  • Base:

    
      (2.0 equiv).
    
    • Critical Step: Cesium is the "Cesium Effect." The large radius of the

      
       ion disrupts tight ion pairing with the phenoxide, making the oxygen far more nucleophilic than if you used 
      
      
      
      or
      
      
      .
  • Solvent: DMF or NMP at 90 °C.

  • Workup Note: Wash extensively with water to remove DMF, as residual DMF can poison subsequent Pd-catalyzed reactions.

Ticket #3: "The reaction works but I get a byproduct where the Pyrazine ring has reacted."

Diagnosis: Ligand Exchange Scrambling ("Aryl Scrambling"). If you are using a phosphine ligand with aryl groups (like


), the Pd can insert into the P-C bond instead of the Ar-Br bond under high stress.

Solution: This is why SPhos (which has cyclohexyl groups on the phosphorus, not phenyls) is superior. It eliminates the possibility of aryl scrambling. Ensure you are using Dialkyl -biaryl phosphines, not triarylphosphines.

Module 3: Visualizing the Mechanism

The following diagram illustrates the "Chelation Trap" vs. the "Steric Shield" provided by the recommended ligands.

ReactionPathways Start Substrate: 2-(2-Bromophenoxy)pyrazine Pathway_Old Standard Catalyst (e.g., Pd(PPh3)4) Start->Pathway_Old Low Steric Bulk Pathway_New Rec. Catalyst (SPhos Pd G4) Start->Pathway_New High Steric Bulk Trap TRAP: Pyrazine N-Coordination (Stable, Inactive Complex) OxAdd Oxidative Addition (Steric Barrier Overcome) Trap->OxAdd Reversible (Slow) Pathway_Old->Trap N-Chelation dominates Active Active Species L-Pd(0) Pathway_New->Active Rapid Activation Active->OxAdd SPhos protects Pd center Product Coupled Product OxAdd->Product Suzuki Cycle

Caption: Figure 1. The kinetic competition between Pyrazine N-chelation (red path) and productive Oxidative Addition (green path). SPhos Pd G4 biases the system toward the green path.

Module 4: Experimental Protocol (Standard Operating Procedure)

Procedure: Suzuki Coupling of 2-(2-Bromophenoxy)pyrazine with Phenylboronic Acid

  • Charge Reactor: To a reaction vial equipped with a stir bar, add:

    • 2-(2-Bromophenoxy)pyrazine (1.0 equiv, 1.0 mmol)

    • Phenylboronic acid (1.5 equiv, 1.5 mmol)

    • 
        (3.0 equiv, 3.0 mmol)
      
    • SPhos Pd G4 (0.02 equiv, 2 mol%)

  • Solvent Addition: Add Toluene (4 mL) and Water (0.4 mL) .

    • Note: The biphasic mixture is normal.

  • Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes.

    • Critical: Oxygen kills the active monomeric Pd species.

  • Reaction: Seal the vial and heat to 100 °C for 4–16 hours.

  • Monitor: Check via LCMS. Look for the disappearance of the bromide (M+H) and the emergence of the biaryl ether.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society.[2]

    • Context: Establishes SPhos as the gold standard for hindered biaryl couplings.
  • RSC Publishing. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Royal Society of Chemistry.[3][4]

    • Context: Discusses overcoming extreme steric hindrance in ortho-substituted systems.
  • Entegris. (2023). "Buchwald Ligands Review: Ligand Evolution and Unique Palladium Coordination."[5]

    • Context: Detailed breakdown of SPhos/XPhos mechanisms and prec
  • Organic Chemistry Portal. (2023). "Suzuki Coupling: Mechanism and Recent Developments."

    • Context: General reaction conditions and base selection for boronic acid activ

Sources

Troubleshooting

Technical Support Center: Coupling Strategies for 2-(2-Bromophenoxy)pyrazine

Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Catalyst Optimization & Troubleshooting for Pyrazine-Ether Scaffolds Assigned Scientist: Senior Application Specialist, Catalysis Group Executive Summary You are work...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Catalyst Optimization & Troubleshooting for Pyrazine-Ether Scaffolds Assigned Scientist: Senior Application Specialist, Catalysis Group

Executive Summary

You are working with 2-(2-Bromophenoxy)pyrazine , a bifunctional scaffold. While the bromine is located on the phenyl ring (ortho to the ether linkage), the distal pyrazine nitrogens present a significant challenge: catalyst poisoning via N-coordination .

Standard protocols using simple Pd salts (e.g., Pd(PPh₃)₄) often fail because the basic pyrazine nitrogen displaces the phosphine ligands, forming an inactive Pd(II)-bis(pyrazine) complex. To overcome this, you must use bulky, electron-rich ligands that sterically preclude N-coordination while facilitating oxidative addition into the aryl bromide.

Part 1: Catalyst Selection Matrix

Do not guess. Use this logic gate to select your initial catalyst system based on your desired transformation.

Decision Logic: Reaction Type

CatalystSelection Start Target Transformation Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Cyclization Intramolecular Cyclization (Tricycle) Start->Cyclization Suz_Ligand Rec: XPhos Pd G4 or Pd(dppf)Cl2 Suzuki->Suz_Ligand Buch_Primary Primary Amine? Use BrettPhos Pd G4 Buchwald->Buch_Primary Buch_Secondary Secondary Amine? Use RuPhos Pd G4 Buchwald->Buch_Secondary Cyc_Type Direct Arylation (Pd-Catalyzed C-H) Cyclization->Cyc_Type Suz_Base Base: K3PO4 (aq) Avoid strong alkoxides Suz_Ligand->Suz_Base Cyc_Cat Cat: Pd(OAc)2 + PCy3 Base: K2CO3 Cyc_Type->Cyc_Cat

Figure 1: Decision tree for catalyst selection based on the specific functionalization required for 2-(2-Bromophenoxy)pyrazine.

Part 2: Detailed Protocols & Troubleshooting

Module A: Suzuki-Miyaura Coupling

Goal: Attaching an aryl/heteroaryl group to the phenyl ring.

The Challenge: The pyrazine ring is electron-withdrawing, making the ether oxygen less electron-donating. However, the ortho-bromide is sufficiently activated. The risk is protodeboronation of your coupling partner or catalyst arrest by the pyrazine.

Recommended Protocol:

  • Catalyst: XPhos Pd G4 (2-5 mol%). The bulky biaryl phosphine creates a "roof" over the Pd, preventing pyrazine N-binding.

  • Solvent: 1,4-Dioxane/Water (4:1). Water is critical for the transmetallation step.

  • Base: K₃PO₄ (3.0 equiv). Milder than carbonates; prevents hydrolysis of the pyrazine ether linkage.

  • Temperature: 80–100 °C.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
< 10% Conversion Catalyst PoisoningSwitch to XPhos Pd G4 or SPhos Pd G3 . Avoid Pd(PPh₃)₄.
Starting Material Intact Oxidative Addition FailureIncrease temp to 110°C. Switch solvent to n-Butanol (higher boiling point).
Pyrazine Cleavage Nucleophilic AttackThe base is attacking the pyrazine C-2 position. Switch from hydroxide/alkoxide to K₃PO₄ or CsF .
Homocoupling (R-R) Oxygen PresenceDegas solvents vigorously (sparge with Ar for 15 mins).
Module B: Buchwald-Hartwig Amination

Goal: Amination of the aryl bromide.[1]

The Challenge: Hydrodehalogenation . The pyrazine promotes


-hydride elimination if the amine is sterically crowded or if the reaction is sluggish.

Recommended Protocol:

  • Precatalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS.

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

FAQ: Why am I seeing the debrominated product (2-phenoxypyrazine)?

  • Answer: This is hydrodehalogenation.[2] It occurs when the reductive elimination of the amine is slower than the

    
    -hydride elimination from the amine ligand.
    
  • Fix:

    • Lower the temperature (try 65°C).

    • Increase the concentration of the amine.

    • Switch to RuPhos , which is specifically designed to accelerate reductive elimination.

Module C: Intramolecular Cyclization (Advanced)

Goal: Forming the tricyclic Benzofuro[2,3-b]pyrazine core (or aza-analog).

The Challenge: You are attempting a Direct Arylation (intramolecular C-H activation).[3] The Pd must activate the C-H bond on the pyrazine ring (C-3 position) to couple with the phenyl bromide.

Mechanism Visualization:

CyclizationMech Substrate 2-(2-Bromophenoxy) pyrazine OxAdd Oxidative Addition (Pd inserts into C-Br) Substrate->OxAdd Pd(0) CMD CMD Step (Base assists C-H cleavage on Pyrazine) OxAdd->CMD Carbonate Base RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim Product Tricyclic Core RedElim->Product

Figure 2: Pathway for intramolecular direct arylation to form the fused tricyclic system.

Recommended Protocol:

  • Catalyst: Pd(OAc)₂ (10 mol%) + PCy₃ (20 mol%) or P(t-Bu)₃.

  • Base: K₂CO₃ or PivOK (Potassium Pivalate - acts as a proton shuttle).

  • Solvent: DMAc or DMF (High polarity is required for the CMD mechanism).

  • Temperature: 120–140 °C.

Part 3: Critical Safety & Stability Note

2-(2-Bromophenoxy)pyrazine contains a potentially labile ether linkage.

  • Acid Sensitivity: Do not use acidic workups (HCl). The pyrazine nitrogen will protonate, increasing the leaving group ability of the phenoxy group, leading to hydrolysis.

  • Purification: Use silica gel treated with 1% Triethylamine to prevent streaking or decomposition of the basic pyrazine product.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Guide to the Practical Use of Catalysts." Chemical Science, 2011.

  • Spivey, A. C., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[4] Chemical Science, 2016.[4][5]

  • Fagnou, K., et al. "Palladium-Catalyzed Biaryl C-C Bond Formation via Intramolecular C-H Activation." Journal of the American Chemical Society, 2006. (Foundational work on Direct Arylation mechanisms relevant to Module C).

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.[6]

Sources

Optimization

Solving solubility issues of 2-(2-Bromophenoxy)pyrazine in water

Technical Support Center: 2-(2-Bromophenoxy)pyrazine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-(2-Bromophenoxy)pyrazine. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Bromophenoxy)pyrazine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(2-Bromophenoxy)pyrazine. This guide is designed to provide in-depth, practical solutions to the common challenge of its poor aqueous solubility. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for experimental success and drug development milestones. This resource combines fundamental principles with validated protocols to help you navigate these challenges effectively.

Section 1: Understanding the Challenge - Core Properties

Before attempting to solubilize a compound, it's essential to understand its inherent physicochemical properties. These characteristics are the root cause of the solubility issues you may be observing.

FAQ: What are the key physicochemical properties of 2-(2-Bromophenoxy)pyrazine that influence its solubility?

2-(2-Bromophenoxy)pyrazine (C₁₀H₇BrN₂O) is a molecule whose structure inherently predicts low water solubility.[1] Its key properties are summarized below:

PropertyValue / PredictionImplication for Aqueous Solubility
Molecular Weight ~251.08 g/mol Moderate molecular weight is not the primary barrier, but contributes to solid-state stability.
Structure Aromatic rings (bromophenyl, pyrazine)The molecule is dominated by nonpolar, hydrophobic surfaces, leading to poor interaction with polar water molecules.
Predicted XlogP ~3.1This positive value indicates significant lipophilicity ("oil-loving"), meaning it preferentially partitions into nonpolar environments over water.[2]
pKa (Predicted) ~0.4 - 0.6The pyrazine ring is very weakly basic.[3] This pKa suggests that the compound will be largely non-ionized across the entire physiological pH range, preventing ionization from aiding solubility.

In essence: The combination of a highly lipophilic structure and the lack of a readily ionizable group makes 2-(2-Bromophenoxy)pyrazine intrinsically difficult to dissolve in water.

Section 2: Initial Troubleshooting & Best Practices

Before moving to advanced techniques, it's crucial to ensure that basic laboratory practices are not the source of the problem.

FAQ: My compound isn't dissolving even in small amounts of water. What should I check first?

Start with a systematic approach to rule out common issues. Use the following workflow to diagnose the problem.

G start Compound fails to dissolve visually check_purity 1. Verify Compound Purity & Identity Is the correct compound being used? Is it free from insoluble impurities? start->check_purity check_agitation 2. Ensure Adequate Mechanical Agitation Is the sample being vortexed or sonicated? check_purity->check_agitation Purity Confirmed check_time 3. Allow Sufficient Equilibration Time Has the sample been agitated long enough (e.g., several hours)? check_agitation->check_time Adequate Agitation check_temp 4. Assess Temperature Effect Is solubility being tested at a controlled temperature (e.g., 37°C)? check_time->check_temp Sufficient Time outcome_success Compound Dissolves check_temp->outcome_success Solubility Achieved outcome_fail Proceed to Advanced Solubilization Strategies check_temp->outcome_fail Still Insoluble

Caption: Workflow for using co-solvents to solubilize compounds.

  • Recommended Starting Points:

Co-SolventStarting Stock Conc.Max Final Conc. in Assay (Typical)Notes
DMSO 10-50 mM< 0.5% (v/v)Most powerful and common, but can be toxic to cells at higher concentrations. []
Ethanol 1-20 mM< 1% (v/v)Good choice, but can have biological effects. Less potent than DMSO. [5]
PEG 400 1-10 mM< 5% (v/v)Often used in formulations; generally low toxicity. [6]

Self-Validation Check: Always run a "vehicle control" in your experiment, which contains the same final concentration of the co-solvent as your test samples, to ensure the co-solvent itself is not causing an effect.

FAQ: What is cyclodextrin complexation and when should I consider it?

This is an advanced technique, particularly useful when co-solvents are not permissible or for developing oral formulations.

  • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. [7][8]The poorly soluble "guest" molecule (your compound) can be encapsulated within this hydrophobic cavity, forming an "inclusion complex." [9][10]This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule. [7][11]* Common Cyclodextrins: β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are most common. [8]* When to Use:

    • For in vivo studies where organic solvents are undesirable.

    • When co-solvent concentrations interfere with an in vitro assay.

    • To improve bioavailability in oral drug formulations. [8]

Section 4: Experimental Protocols

Here are step-by-step protocols for the most common solubilization techniques.

Protocol 1: Standard Shake-Flask Solubility Determination

This protocol determines the equilibrium solubility of a compound in a specific medium. [12][13]

  • Preparation: Add an excess amount of 2-(2-Bromophenoxy)pyrazine to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. "Excess" means enough solid should remain visible after equilibration.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator set to 37°C for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, remove the vial and let it stand to allow undissolved solid to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS). This concentration is the equilibrium solubility.

Protocol 2: Co-Solvent Solubility Screening

This protocol helps identify a suitable co-solvent and its effective concentration range.

  • Stock Solution: Prepare a 20 mM stock solution of 2-(2-Bromophenoxy)pyrazine in 100% DMSO.

  • Serial Dilution: In a 96-well plate or microcentrifuge tubes, perform serial dilutions of the stock solution into your final aqueous buffer (e.g., cell culture medium or PBS). Aim for final DMSO concentrations ranging from 5% down to 0.1%.

    • Example: To get 100 µL of a 1 mM solution with 5% DMSO, add 5 µL of the 20 mM stock to 95 µL of buffer.

  • Incubation & Observation: Mix well and incubate the samples under your experimental conditions (e.g., 37°C for 2 hours). Visually inspect each sample against a dark background for any signs of precipitation (cloudiness, crystals).

  • Determination: The highest concentration of your compound that remains clear defines the upper limit of solubility under those conditions.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a common and effective laboratory-scale method for forming inclusion complexes. [7]

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2). HP-β-CD is a good starting choice.

  • Kneading: In a mortar, place the calculated amount of HP-β-CD and add a small amount of water to form a thick, consistent paste.

  • Incorporation: Add the 2-(2-Bromophenoxy)pyrazine to the paste and knead thoroughly for 30-60 minutes. Add small amounts of water as needed to maintain a paste-like consistency.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Final Processing: Grind the dried complex into a fine powder using the mortar and pestle. This powder can now be tested for its aqueous solubility using Protocol 1.

References

  • Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Jadhav, N. et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Popa, G. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. ijps.com. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. JDD T. [Link]

  • ResearchGate. (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. ResearchGate. [Link]

  • NIH. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. National Institutes of Health. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ijps.com. [Link]

  • World Journal of Pharmaceutical Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement. WJPR. [Link]

  • Sareen, S. et al. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO CHELATE. [Link]

  • Impact Factor. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impact Factor. [Link]

  • SlideShare. (n.d.). solubility enhancement and cosolvency by madhavi. SlideShare. [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. ajptonline.org. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • YouTube. (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]

  • SlideShare. (n.d.). solubility enhancement -by pH change & complexation. SlideShare. [Link]

  • PubChem. (n.d.). Pyrazine. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]

  • European Union. (2021). Standard Operating Procedure for solubility testing. EURL ECVAM. [Link]

  • National Institutes of Health. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

  • World Health Organization. (n.d.). Annex 4. WHO. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

  • PubChemLite. (n.d.). 2-(2-bromophenoxy)pyridine (C11H8BrNO). Université du Luxembourg. [Link]

  • Thoreauchem. (n.d.). 2-(2-bromophenoxy)pyrazine-129242-46-2. Thoreauchem. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Chemical Shift Assignments of 2-(2-Bromophenoxy)pyrazine

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for 2-(2-Bromophenoxy)pyrazine, a molecule of interest due to its prevalence in various pharmacologically active scaffolds.

This document is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic data for the synthesis and characterization of complex organic molecules. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we will dissect the expected ¹H NMR spectrum of the title compound, providing a robust framework for its identification and characterization.

The Foundational Principles: Understanding Substituent Effects in ¹H NMR

The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment.[1][2] Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect, shielding protons and shifting their signals to a lower chemical shift (upfield).[3] In aromatic systems, these effects are transmitted through both inductive (through-bond) and resonance (through-space) mechanisms, influencing the electron density at the ortho, meta, and para positions relative to the substituent.[3][4]

For 2-(2-Bromophenoxy)pyrazine, we must consider the interplay of two distinct aromatic systems: the pyrazine ring and the 2-bromophenyl ring, connected by an ether linkage. The electronegative oxygen atom and the pyrazine ring itself will influence the chemical shifts of the bromophenyl protons, while the 2-bromophenoxy group will, in turn, affect the pyrazine protons.

Experimental Protocol: A Standard Approach to ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid 2-(2-Bromophenoxy)pyrazine in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is crucial for accurate chemical shift referencing.

  • Instrumentation: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving complex spin systems in aromatic regions.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction, to yield the final frequency-domain NMR spectrum.

Comparative Analysis and Predicted ¹H NMR Assignments

To assign the proton chemical shifts of 2-(2-Bromophenoxy)pyrazine, we will draw comparisons with the known spectra of its constituent parts: 2-bromophenol and substituted pyrazines.

The 2-Bromophenyl Moiety

The ¹H NMR spectrum of 2-bromophenol provides a foundational understanding of the proton environment in the brominated ring.[5][6][7] The bromine atom is an electron-withdrawing group, which will deshield the ortho and para protons. The hydroxyl group is an electron-donating group, which will shield the ortho and para protons. When these are combined, and the hydroxyl is replaced by the pyrazineoxy group, we can predict the relative chemical shifts.

The Pyrazine Moiety

Pyrazine is a nitrogen-containing heterocycle. The two nitrogen atoms are electron-withdrawing, which significantly deshields the ring protons, causing them to resonate at a much higher chemical shift compared to benzene (δ ~ 7.3 ppm). For instance, the protons of 2-methoxypyrazine appear in the range of δ 7.8-8.2 ppm.[8] The introduction of the 2-bromophenoxy substituent, which is electron-donating through the oxygen lone pair resonance, is expected to shield the pyrazine protons relative to unsubstituted pyrazine.

The following table summarizes the predicted ¹H NMR chemical shift assignments for 2-(2-Bromophenoxy)pyrazine.

Proton LabelPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-3'~8.15d~1.5Located ortho to a ring nitrogen and adjacent to the substituent. Expected to be the most downfield of the pyrazine protons.
H-5'~8.05dd~2.5, 1.5Coupled to both H-3' and H-6'.
H-6'~7.95d~2.5Located para to the substituent, expected to be the most upfield of the pyrazine protons due to resonance effects from the oxygen.
H-6~7.60dd~8.0, 1.5Ortho to the bromine atom, experiencing its deshielding effect.
H-3~7.35td~8.0, 1.5Meta to the bromine and ortho to the pyrazineoxy group.
H-4~7.15td~8.0, 1.5Para to the bromine and meta to the pyrazineoxy group.
H-5~7.05dd~8.0, 1.5Meta to both the bromine and the pyrazineoxy group.

Visualizing the Structure and Proton Assignments

To provide a clear visual reference for the proton assignments, the following molecular structure and corresponding diagram are provided.

Figure 1. Molecular structure of 2-(2-Bromophenoxy)pyrazine with proton labeling.

Conclusion

The provided ¹H NMR chemical shift assignments for 2-(2-Bromophenoxy)pyrazine are based on established principles of substituent effects and comparative analysis of related molecular fragments. This guide serves as a robust predictive framework for researchers working with this and structurally similar compounds. While these predicted values offer a strong starting point, it is imperative to confirm these assignments with experimental data obtained from two-dimensional NMR techniques, such as COSY and HSQC, for unambiguous structural verification. The methodologies and reasoning outlined herein provide a clear and scientifically sound approach to the spectroscopic characterization of novel organic molecules.

References

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.
  • PubChem. 2-Bromophenol | C6H5BrO | CID 7244. Retrieved from [Link]

  • SpectraBase. 2-Bromophenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. 2.
  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • ATB. 2-Bromophenol | C6H5BrO | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ACS Publications. Correlation of proton shifts of pyrazines with substituent constants | The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. CHEM 344 Shift Parameters.pdf. Retrieved from [Link]

  • ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • PubMed Central. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. Retrieved from [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Connected. NMR shifts 1H-general.cdx. Retrieved from [Link]

  • Royal Society of Chemistry. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ResearchGate. (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]

  • PubChem. 2-Phenylpyridine | C11H9N | CID 13887. Retrieved from [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

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Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 2-(2-Bromophenoxy)pyrazine

Executive Summary 2-(2-Bromophenoxy)pyrazine is a critical heterocyclic building block, often utilized in the synthesis of bioactive kinase inhibitors and GLP-1 agonists. Its structural duality—combining an electron-defi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenoxy)pyrazine is a critical heterocyclic building block, often utilized in the synthesis of bioactive kinase inhibitors and GLP-1 agonists. Its structural duality—combining an electron-deficient pyrazine ring with an electron-rich, halogenated phenoxy group—presents unique challenges in mass spectrometry (MS) characterization.

This guide provides a comparative technical analysis of Electron Ionization (EI) versus Electrospray Ionization (ESI) workflows for this compound. Unlike generic templates, this document focuses on the specific fragmentation dynamics driven by the ortho-bromine substituent and the ether linkage, providing a self-validating framework for structural elucidation and impurity profiling.

Structural Analysis & Isotope Signature

Before selecting an ionization method, the analyst must validate the precursor ion identity through its isotopic envelope. The presence of a single bromine atom imparts a distinct "doublet" signature.

Theoretical Precursor Ions
Ionization ModeSpeciesFormulam/z (Monoisotopic ⁷⁹Br)m/z (Isotopic ⁸¹Br)Ratio
EI (GC-MS) M⁺•C₁₀H₇BrN₂O249.97251.971:1
ESI (LC-MS) [M+H]⁺C₁₀H₈BrN₂O⁺250.98252.981:1

Critical Validation Step: In any spectrum, the two primary peaks must exhibit a near-perfect 1:1 intensity ratio. A deviation >10% suggests interference or co-elution.

Comparative Analysis: EI vs. ESI Performance

The choice between EI and ESI is not merely about instrumentation availability; it dictates the depth of structural information obtained.

Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Voltage)
Primary Utility Structural Fingerprinting & Library MatchingQuantitation & Biological Matrix Analysis
Molecular Ion M⁺[1][2]• (Often weak due to ether cleavage)[M+H]⁺ (Dominant base peak)
Fragmentation Spontaneous, extensive (In-source)Controlled (Collision Induced Dissociation - CID)
Key Mechanism Radical-site initiated cleavageCharge-remote & Charge-proximal cleavage
Limit of Detection Nanogram rangePicogram/Femtogram range

Scientist’s Recommendation:

  • Use EI (GC-MS) during the synthesis optimization phase to identify isomeric impurities (e.g., 3-bromo vs. 2-bromo isomers) which often have distinct retention times and fragmentation ratios.

  • Use ESI (LC-MS/MS) for DMPK studies where sensitivity is paramount and the molecule is likely dissolved in biological fluids.

Fragmentation Dynamics & Mechanisms[3]

This section details the specific bond-breaking events. The fragmentation of 2-(2-Bromophenoxy)pyrazine is governed by the lability of the ether C-O bond and the stability of the aromatic radical cations.

Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways observed under Collision Induced Dissociation (CID).

FragmentationPathway Parent Precursor [M+H]+ m/z 251/253 (Doublet) Fragment1 Loss of Br Radical [M-Br]+ m/z ~172 Parent->Fragment1 Homolytic Cleavage (High CE) Fragment2 Ether Cleavage A (Pyrazine Cation) [C4H5N2O]+ m/z 97 Parent->Fragment2 C-O Bond Break (Charge on Pyrazine) Fragment3 Ether Cleavage B (Bromophenol Cation) [C6H6BrO]+ m/z 173/175 Parent->Fragment3 C-O Bond Break (Charge on Phenyl) Fragment4 HCN Elimination (Ring Contraction) m/z ~224/226 Parent->Fragment4 Retro-Ritter Type (Low CE) Fragment1->Fragment2 Secondary Decay

Figure 1: Predicted fragmentation tree for 2-(2-Bromophenoxy)pyrazine under ESI-CID conditions.

Mechanistic Deep Dive
Pathway A: Ether Linkage Cleavage (Dominant)

The ether oxygen acts as the pivot point. Under CID, the C-O bond is the weakest link.

  • Mechanism: Protonation likely occurs on the pyrazine nitrogen (most basic site). However, during collision, the energy transfer causes inductive cleavage at the ether oxygen.

  • Result: This yields a pyrazin-2-ol type fragment (m/z ~97) or, if the charge migrates, a bromophenol cation (m/z 173/175).

  • Diagnostic Value: High. Confirms the presence of both ring systems.

Pathway B: Radical Bromine Loss
  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Observation: Loss of 79/81 Da.

  • Result: Appearance of a peak at [M+H - Br]⁺ (m/z ~172).

  • Note: This pathway is more prevalent in EI than ESI, but occurs in ESI at higher collision energies (>35 eV).

Pathway C: Pyrazine Ring Collapse
  • Mechanism: Pyrazines are known to lose neutral HCN (27 Da) or C₂H₂N (40 Da) via retro-cyclization.

  • Observation: A shift of -27 Da from the parent ion.

  • Diagnostic Value: Specific to the nitrogenous heterocycle.

Experimental Protocol: Validated ESI-MS/MS Workflow

To reproduce these results, follow this self-validating protocol designed for a Triple Quadrupole (QqQ) system.

Method Parameters[4]
ParameterSettingRationale
Ionization Source ESI Positive (+)Pyrazine nitrogens protonate readily.
Spray Voltage 3.5 - 4.0 kVOptimal for small molecule ionization without discharge.
Mobile Phase A: 0.1% Formic Acid (H₂O)B: AcetonitrileFormic acid ensures protonation ([M+H]⁺).
Flow Rate 0.4 mL/minStandard flow for stable electrospray.
Collision Gas Argon or NitrogenArgon provides more efficient fragmentation (heavier).
Step-by-Step Optimization Workflow

MethodWorkflow Step1 1. Q1 Scan (Full Scan) Step2 2. Identify Parent (Check 1:1 Ratio) Step1->Step2 Step3 3. Product Ion Scan (Ramp CE 10-50V) Step2->Step3 Step4 4. Select Quant/Qual Ions (Stable Transitions) Step3->Step4

Figure 2: Workflow for optimizing the MS/MS transitions.

Protocol Steps:

  • Infusion: Direct infuse a 1 µg/mL standard solution at 10 µL/min.

  • Q1 Scan: Scan range m/z 100–400. Locate the doublet at 251/253.

  • Isotope Check: If the 253 peak is <90% or >110% of the 251 peak height, check for contamination.

  • Product Ion Scan: Select m/z 251 (⁷⁹Br isotope) as the precursor. Ramp Collision Energy (CE) from 10V to 50V.

  • Selection:

    • Quantifier: Choose the most intense stable fragment (likely m/z 97 or 173).

    • Qualifier: Choose the second most intense fragment to calculate the ion ratio for confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. Pyrazine Fragmentation Patterns. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Authoritative source on odd-electron vs.
  • PubChem Compound Summary. 2-(2-Bromophenoxy)pyrazine. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopic Characterization of 2-(2-Bromophenoxy)pyrazine

This guide provides an in-depth analysis of the characterization of 2-(2-Bromophenoxy)pyrazine using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characterization of 2-(2-Bromophenoxy)pyrazine using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple peak listing to offer a comparative framework for spectral interpretation. By dissecting the molecule into its constituent functional groups and comparing them to simpler reference compounds, we establish a robust, self-validating methodology for confirming the compound's identity and purity.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its covalent bonds stretch, bend, and rotate at specific, quantized frequencies.[2] The resulting absorption spectrum provides a unique molecular "fingerprint," revealing the functional groups present within the structure. For a novel or synthesized compound like 2-(2-Bromophenoxy)pyrazine, IR spectroscopy serves as a rapid, non-destructive first-pass analysis to verify that the key structural components have been successfully assembled.

This guide will systematically deconstruct the expected IR spectrum of 2-(2-Bromophenoxy)pyrazine by examining its core components: the pyrazine ring, the ortho-substituted bromobenzene ring, and the aryl ether linkage that connects them.

Structural Analysis and Predicted Spectral Features

To logically predict the IR spectrum, we must first analyze the molecular structure of 2-(2-Bromophenoxy)pyrazine. The molecule is composed of three distinct structural motifs, each contributing characteristic absorption bands.

cluster_0 2-(2-Bromophenoxy)pyrazine cluster_1 Key Functional Groups mol A Pyrazine Ring mol->A C=N, Aromatic C-H B Aryl Ether Linkage (C-O-C) mol->B Asymmetric Stretch C Bromobenzene Ring (Ortho-substituted) mol->C Aromatic C-H, C-Br

Caption: Key functional groups within 2-(2-Bromophenoxy)pyrazine.

Based on this structure, we can anticipate several key vibrational modes:

  • Aromatic C-H Stretching: Both the pyrazine and benzene rings contain sp² hybridized C-H bonds. These stretches are expected to appear at wavenumbers slightly higher than 3000 cm⁻¹.[3][4]

  • Aromatic C=C and C=N Ring Stretching: The conjugated π-systems in both aromatic rings will produce a series of sharp, medium-to-strong absorption bands in the 1400-1600 cm⁻¹ region.[5][6]

  • Aryl Ether C-O-C Stretching: The ether linkage is a critical diagnostic feature. Aryl ethers typically exhibit a strong, characteristic asymmetric C-O-C stretching band between 1200 and 1275 cm⁻¹.[7][8]

  • C-Br Stretching: The carbon-bromine bond stretch is expected in the low-frequency region of the spectrum, typically between 515 and 690 cm⁻¹.[9]

  • C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings gives rise to strong bands in the 900-675 cm⁻¹ region.[3] The ortho-disubstituted bromobenzene ring is expected to produce a strong band near 750 cm⁻¹.[5]

A Comparative Approach to Spectral Interpretation

A definitive characterization of 2-(2-Bromophenoxy)pyrazine is best achieved by comparing its spectrum to those of its simpler structural analogues. This approach allows for the unambiguous assignment of key absorption bands.

cluster_components Reference Spectra Target 2-(2-Bromophenoxy)pyrazine (Predicted Spectrum) Pyrazine Pyrazine Pyrazine->Target Aromatic C-H, C=N, C=C Stretches (1400-1600 cm⁻¹, >3000 cm⁻¹) Ether Aryl Ether (e.g., Anisole) Ether->Target Strong Asymmetric C-O-C Stretch (~1250 cm⁻¹) Bromo Bromobenzene Bromo->Target Ortho-subst. OOP Bend (~750 cm⁻¹) C-Br Stretch (<700 cm⁻¹)

Caption: Logical construction of the target spectrum from reference molecules.

Data Summary: Predicted vs. Reference Spectra

The following table summarizes the expected absorption frequencies for our target molecule and compares them with experimental data for its constituent parts.

Vibrational ModeExpected Range (cm⁻¹) for 2-(2-Bromophenoxy)pyrazinePyrazine[10]Bromobenzene[11]Aryl Alkyl Ether[12]
Aromatic C-H Stretch3000 - 3100~3050~30603000 - 3100
Aromatic C=C & C=N Ring Stretches1400 - 1600 (multiple bands)~1580, 1480~1580, 1475~1600, 1500
Asymmetric Aryl C-O-C Stretch1200 - 1275 (strong)N/AN/A~1250 (strong)
C-H In-Plane Bending1000 - 1250 (weak/medium)~1150, 1020~1175, 10201000 - 1250
C-H Out-of-Plane (OOP) Bending~750 (strong, from ortho-subst. ring) & others~800~740 (strong)(varies)
C-Br Stretch515 - 690 (medium)N/A~680N/A

Analysis of Comparative Data:

  • Pyrazine: This reference provides the characteristic frequencies for the nitrogen-containing heterocyclic ring. We expect to see corresponding C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region of our target molecule.[13]

  • Bromobenzene: This molecule is the critical reference for two key features. First, the strong absorption around 740-750 cm⁻¹ is highly characteristic of ortho-disubstitution on a benzene ring.[5] Second, it confirms the expected position of the C-Br stretch in the low-wavenumber region.[14]

  • Aryl Alkyl Ether (e.g., Anisole): The most intense and diagnostically significant peak for an aryl ether is the asymmetric C-O-C stretch.[7][12] Its presence as a strong band around 1250 cm⁻¹ in the spectrum of 2-(2-Bromophenoxy)pyrazine would be compelling evidence for the ether linkage.

By confirming the presence of peaks corresponding to all three reference structures, we can confidently establish the identity of the target molecule. The absence of a broad O-H band (3200-3500 cm⁻¹) or a strong C=O band (1650-1750 cm⁻¹) would further validate the structure, indicating the absence of starting materials or common byproducts.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reproducible and accurate data, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a modern technique ideal for solid powders, requiring minimal sample preparation.

A 1. Clean ATR Crystal B 2. Collect Background Spectrum (Clean Crystal vs. Air) A->B C 3. Apply Sample (Small amount, ensure good contact) B->C D 4. Collect Sample Spectrum C->D E 5. Clean Crystal D->E F 6. Data Analysis (Baseline Correction, Peak Picking) E->F

Caption: Standard workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Select the ATR accessory.

  • ATR Crystal Cleaning (Self-Validation Step):

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper).

    • Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum.

    • Typical parameters: 16-32 scans, 4 cm⁻¹ resolution.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid 2-(2-Bromophenoxy)pyrazine sample onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters as the background scan.

    • The instrument software will automatically perform the background subtraction, yielding the absorbance or transmittance spectrum of the sample.

  • Cleaning:

    • Retract the press arm, remove the bulk of the sample, and clean the ATR crystal thoroughly as described in Step 2.

  • Data Processing:

    • If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands for analysis.

Conclusion

The infrared spectrum of 2-(2-Bromophenoxy)pyrazine is rich with information that confirms its complex structure. A successful characterization relies on identifying a specific combination of absorption bands. The most definitive peaks include:

  • Aromatic C-H stretches just above 3000 cm⁻¹.

  • A cluster of C=C/C=N ring stretching bands between 1400-1600 cm⁻¹.

  • A strong, prominent aryl ether C-O-C stretch around 1250 cm⁻¹.

  • A strong C-H out-of-plane bending band near 750 cm⁻¹, indicative of the ortho-disubstituted benzene ring.

  • A medium intensity C-Br stretch below 700 cm⁻¹.

By using the comparative methodology outlined in this guide and adhering to the rigorous experimental protocol, researchers can confidently verify the molecular identity of 2-(2-Bromophenoxy)pyrazine, ensuring the integrity of their subsequent research and development activities.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Bromobenzene. (n.d.). Grinnell College. Retrieved from [Link]

  • Infrared spectra of aromatic rings. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Infrared Radiation. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]

  • Spectroscopy of Ethers. (n.d.). Fiveable. Retrieved from [Link]

  • Introduction to Infrared Spectroscopy. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Table of fundamental vibrations of pyrazine and naphthalene. (n.d.). ResearchGate. Retrieved from [Link]

  • Ishiuchi, S., et al. (2023). Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]

  • El-Nahass, M. M., et al. (2012). Vibrational spectra and assignments of 4-pyridine carbonyl chloride by density functional theory. Elixir International Journal. Retrieved from [Link]

  • Experimental FT-IR spectra of 1-bromo-2-chlorobenzene. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazine - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Puget Sound. Retrieved from [Link]

  • IR Spectrum Frequency Table. (n.d.). Scribd. Retrieved from [Link]

  • Spectroscopy of Ethers. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Ethers. (n.d.). OpenStax adaptation. Retrieved from [Link]

  • IR spectrum: Ethers. (n.d.). quimicaorganica.org. Retrieved from [Link]

  • Benzene, bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. (2024). YouTube. Retrieved from [Link]

  • 2-Phenylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Pyridine, 2-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

  • High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Beam. (1993). DTIC. Retrieved from [Link]

  • Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Comparative

HPLC Method Development &amp; Comparison Guide: 2-(2-Bromophenoxy)pyrazine

Executive Summary 2-(2-Bromophenoxy)pyrazine (CAS: 129242-46-2) is a specialized heterocyclic intermediate characterized by a pyrazine ring coupled to a 2-bromophenyl ether. Its analysis requires a robust High-Performanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenoxy)pyrazine (CAS: 129242-46-2) is a specialized heterocyclic intermediate characterized by a pyrazine ring coupled to a 2-bromophenyl ether. Its analysis requires a robust High-Performance Liquid Chromatography (HPLC) method capable of resolving the moderately lipophilic product from polar starting materials (e.g., 2-chloropyrazine) and acidic byproducts (e.g., 2-bromophenol).

This guide compares two distinct chromatographic approaches: a Standard C18 Method (the "Workhorse") and a Phenyl-Hexyl Method (the "Specialist"). While the C18 method offers broad applicability, the Phenyl-Hexyl method provides superior selectivity for aromatic impurities via


-

interactions, making it the recommended choice for high-purity validation.

Part 1: Chemical Context & Analytical Strategy

To design an effective method, we must first understand the physicochemical properties of the analyte.

  • Lipophilicity (LogP ~2.5 - 3.0): The molecule contains two aromatic rings and a bromine atom, making it moderately lipophilic. It will retain well on Reverse Phase (RP) columns.

  • Basicity (pKa ~0.6 - 1.5): The pyrazine nitrogens are weakly basic. Without pH control, they can interact with residual silanols on the silica support, leading to peak tailing.

  • UV Absorption: The pyrazine ring exhibits strong absorbance in the UV region. A detection wavelength of 270 nm is optimal for sensitivity, while 254 nm is suitable for general impurity profiling.

Analytical Workflow Diagram

The following diagram outlines the decision matrix for selecting the appropriate method based on the analytical goal (Purity Check vs. Impurity Profiling).

MethodSelection Start Sample: 2-(2-Bromophenoxy)pyrazine Goal Define Analytical Goal Start->Goal Routine Routine Purity Check (>95% expected) Goal->Routine Quick Check Profiling Impurity Profiling (Isomers/Byproducts) Goal->Profiling Deep Analysis MethodA Method A: C18 Column (Robust, Standard) Routine->MethodA MethodB Method B: Phenyl-Hexyl (High Selectivity) Profiling->MethodB ResultA Result: Good Retention Moderate Selectivity MethodA->ResultA ResultB Result: Superior Resolution of Aromatic Impurities MethodB->ResultB

Figure 1: Analytical workflow for method selection based on research requirements.

Part 2: Method Comparison

Method A: The Workhorse (C18)

This method uses a standard alkyl-chain bonded phase. It is robust and uses common solvents, making it ideal for routine reaction monitoring.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Mechanism: Separation is driven purely by hydrophobicity.

Method B: The Specialist (Phenyl-Hexyl)

This method utilizes a phenyl-hexyl stationary phase. The phenyl ring on the ligand engages in


-

stacking interactions with the pyrazine and phenyl rings of the analyte.
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Mechanism: Separation is driven by hydrophobicity plus electronic interactions (

    
    -
    
    
    
    ), offering orthogonal selectivity for aromatic impurities.
Comparative Performance Data (Representative)

The following data highlights the expected performance differences. Note that Method B provides better resolution (


) for the critical pair (Analyte vs. 2-Bromophenol).
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (RT) ~7.5 min~9.2 min
Peak Tailing (Tf) 1.2 (Acceptable)1.05 (Excellent)
Resolution (vs. 2-Bromophenol) 2.14.5
Selectivity (

)
ModerateHigh
Mobile Phase Cost Low (ACN/Water)Moderate (MeOH/Buffer)

Expert Insight: While Method A is faster, Method B is superior if your synthesis involves 2-bromophenol as a starting material. The Phenyl-Hexyl phase interacts strongly with the electron-rich phenolic ring, shifting its retention significantly away from the product.

Part 3: Detailed Experimental Protocols

Sample Preparation

To ensure accuracy and prevent carryover, follow this specific preparation protocol.

  • Stock Solution: Weigh 10.0 mg of 2-(2-Bromophenoxy)pyrazine into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins). Concentration = 1.0 mg/mL.

  • Working Standard: Dilute 100 µL of Stock Solution into 900 µL of Water/Acetonitrile (50:50 v/v) . Final Concentration = 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Instrument Parameters (Method B - Recommended)
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controlled)
Detection (UV) 270 nm (Reference: 360 nm)
Run Time 25 minutes (including re-equilibration)
System Suitability Criteria

Before running samples, verify the system using these criteria:

  • Precision: %RSD of peak area for 5 replicate injections

    
     2.0%.
    
  • Efficiency: Theoretical plates (N)

    
    .
    
  • Tailing Factor:

    
    .
    

Part 4: Impurity Profile & Troubleshooting

Understanding potential impurities is critical for method validation.

  • 2-Chloropyrazine (Starting Material):

    • Properties: Highly polar (LogP ~0.6).

    • Behavior: Elutes early (RT ~2-3 min) near the solvent front.

    • Detection: Well separated in both methods.

  • 2-Bromophenol (Starting Material):

    • Properties: Acidic (pKa ~8), Lipophilic (LogP ~2.4).

    • Behavior: On C18 (Method A), it may co-elute with the product if the gradient is too shallow. On Phenyl-Hexyl (Method B), the

      
      -
      
      
      
      interaction retains it differently, improving resolution.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (100% ACN).Dilute sample in 50:50 Water/ACN.
Broad/Tailing Peaks Silanol interaction with pyrazine nitrogen.Ensure buffer (Ammonium Acetate) or acid (Formic Acid) is present.
RT Drift Temperature fluctuation.Thermostat column compartment to 30°C.
Mechanism of Separation (DOT Diagram)

The diagram below illustrates why the Phenyl-Hexyl column offers superior selectivity for this specific aromatic ether.

Mechanism StationaryPhase Phenyl-Hexyl Ligand (Stationary Phase) Analyte 2-(2-Bromophenoxy)pyrazine (Analyte) Interaction1 Hydrophobic Interaction (Standard Retention) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Enhanced Selectivity) Analyte->Interaction2 Strong Impurity Alkyl Impurities (Non-Aromatic) Impurity->Interaction1 Impurity->Interaction2 None Interaction1->StationaryPhase Interaction2->StationaryPhase

Figure 2: Mechanistic advantage of Phenyl-Hexyl phases. The dual interaction mechanism (Hydrophobic + Pi-Pi) allows for better discrimination of the aromatic analyte from non-aromatic or electronically different impurities.

References

  • General Pyrazine Analysis

    • Title: Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
    • Source: Toyohashi University of Technology.
    • URL:[Link] (General repository for pyrazine retention studies).

  • Title: Practical HPLC Method Development (Snyder, Kirkland, & Glajch).
  • Chemical Data

    • Title: 2-(2-Bromophenoxy)pyrazine Compound Summary.
    • Source: PubChem.[1][2]

    • URL:[Link]

  • Column Chemistry

    • Title: Selectivity of Phenyl-Hexyl Columns in RP-HPLC.
    • Source: Phenomenex Technical Notes.
    • URL:[Link] (Referenced for ligand interaction mechanisms).

Sources

Validation

Comparative Reactivity Guide: 2-(2-Bromophenoxy)pyrazine vs. 2-(2-Chlorophenoxy)pyrazine

Executive Summary In medicinal chemistry, the choice between a bromo- and a chloro-substituted building block is rarely just about cost; it is a strategic decision regarding reactivity thresholds and catalyst compatibili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a bromo- and a chloro-substituted building block is rarely just about cost; it is a strategic decision regarding reactivity thresholds and catalyst compatibility .

For the specific scaffold of 2-(2-halophenoxy)pyrazine , the distinction is critical because these molecules are "bifunctional pivots." They contain an electron-deficient pyrazine ring linked to an electron-rich phenyl ring. The halogen (Br or Cl) on the phenyl ring serves as the primary handle for diversification.

  • 2-(2-Bromophenoxy)pyrazine (The "Premium" Activator): Offers rapid oxidative addition kinetics. It is the mandatory choice for intramolecular C-H arylation to form tricyclic benzofuro[2,3-b]pyrazines and for coupling with sensitive, sterically hindered boronic acids.

  • 2-(2-Chlorophenoxy)pyrazine (The "Scalable" Alternative): Exhibits high stability and lower cost. It requires specialized electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines) to undergo oxidative addition. It is ideal for large-scale, intermolecular Suzuki couplings where harsh conditions are tolerable.

Structural & Electronic Profile

To understand the reactivity difference, we must quantify the bond properties. The C-Halogen bond strength dictates the rate of the Oxidative Addition step (


), which is typically rate-limiting for the Chloride but not the Bromide.
Table 1: Physicochemical Comparison
FeatureBromide Analogue Chloride Analogue Implication
Bond Dissociation Energy (BDE) ~81 kcal/mol (

)
~96 kcal/mol (

)
Cl requires ~15 kcal/mol more activation energy to break.
C-X Bond Length ~1.89 Å~1.74 ÅThe longer C-Br bond is more accessible to metal centers (

).
Oxidative Addition Rate Fast (

)
Slow (

)
Br works with standard

; Cl needs

/XPhos.
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)Cl is preferred for multi-kilo process chemistry if reactivity allows.

Application 1: Intermolecular Cross-Coupling (Suzuki-Miyaura)

This is the most common utilization of these scaffolds. The goal is to attach a generic R-group to the phenyl ring.

The Reactivity Divergence[1]
  • The Bromide undergoes oxidative addition with generic Pd catalysts. The reaction is robust and tolerant of weak bases (

    
    ).
    
  • The Chloride is essentially inert to standard "tetrakis" conditions. The strong

    
     bond requires a catalyst system that creates a highly electron-rich 
    
    
    
    species to force the insertion.
Decision Matrix (Graphviz)

ReactivityMatrix Start Select Substrate Goal Define Synthetic Goal Start->Goal RouteA Route A: Sensitive Substrates (Mild Base, <80°C) Goal->RouteA Lab Scale / Diversity RouteB Route B: Robust Substrates (Strong Base, >100°C) Goal->RouteB Process Scale / Cost ChoiceBr Use 2-(2-Bromophenoxy)pyrazine RouteA->ChoiceBr ChoiceCl Use 2-(2-Chlorophenoxy)pyrazine RouteB->ChoiceCl LigandBr Ligand: PPh3 or dppf (Standard) ChoiceBr->LigandBr LigandCl Ligand: XPhos, SPhos, or BrettPhos (Specialized) ChoiceCl->LigandCl

Figure 1: Decision matrix for selecting the appropriate halogenated phenoxypyrazine based on synthetic constraints.

Application 2: Scaffold Morphing (Intramolecular Cyclization)

This is the advanced application. These molecules are precursors to Benzofuro[2,3-b]pyrazines , a tricyclic core found in kinase inhibitors.

Mechanism: Intramolecular Pd-catalyzed Direct Arylation.

  • Oxidative Addition: Pd inserts into the C-X bond of the phenyl ring.

  • C-H Activation: The Pd species activates the C-3 proton of the pyrazine ring (Concerted Metallation-Deprotonation, CMD).

  • Reductive Elimination: The C-C bond forms, closing the furan ring.

Verdict: The Bromide is vastly superior here. The Chloride often fails to cyclize because the high temperature required for oxidative addition leads to competitive decomposition of the ether linkage or polymerization of the pyrazine before the difficult C-H activation step can occur.

Mechanism Diagram (Graphviz)

Cyclization Substrate 2-(2-Bromophenoxy)pyrazine OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd CMD CMD / C-H Activation (Pyrazine C-3) OxAdd->CMD Pivolate/Carbonate Base RedElim Reductive Elimination CMD->RedElim - HBr RedElim->Pd0 Regeneration Product Benzofuro[2,3-b]pyrazine (Tricyclic Core) RedElim->Product

Figure 2: The "Scaffold Morphing" pathway. The Bromide facilitates the initial Oxidative Addition step under conditions mild enough to preserve the pyrazine ring.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (For the Bromide)

Use this for library synthesis where reliability is paramount.

  • Setup: In a reaction vial, combine 2-(2-Bromophenoxy)pyrazine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (3 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Degas with Nitrogen for 5 mins. Seal and heat to 80°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. The conversion should be >95% by LCMS.

  • Note: The pyrazine nitrogens can coordinate Pd. If conversion stalls, add 5 mol% extra phosphine ligand (

    
    ).
    
Protocol B: High-Energy Coupling (For the Chloride)

Use this for cost-sensitive scaling or when the bromide is unavailable.

  • Setup: In a pressure tube, combine 2-(2-Chlorophenoxy)pyrazine (1.0 equiv), Aryl Boronic Acid (1.5 equiv).

  • Catalyst System: Add

    
     (2 mol%) and XPhos  (4 mol%). Note: XPhos is critical for activating the aryl chloride.
    
  • Solvent: Anhydrous Toluene (0.2 M). Water inhibits this specific catalytic cycle; use anhydrous conditions with a soluble base.

  • Base: Add

    
     (3.0 equiv).
    
  • Reaction: Heat to 110°C for 12-16 hours.

  • Workup: Filter through Celite to remove Pd black (common at these temps).

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

  • Campeau, L. C., & Fagnou, K. (2006). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Science. (Referencing the CMD mechanism for pyrazine cyclization). Link

  • Gribble, G. W. (2012). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. (Contextualizing benzofuro-fused systems). Springer. Link

  • PubChem Compound Summary. (2025). 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine.[1] National Center for Biotechnology Information. Link

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Bromophenoxy Pyrazines

This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis) absorption spectra of bromophenoxy pyrazines against related chemical structures. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis) absorption spectra of bromophenoxy pyrazines against related chemical structures. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic transitions of the pyrazine core and analyzes the spectral shifts induced by phenoxy and bromine substituents. By synthesizing foundational principles with experimental data from analogous compounds, this guide offers both a predictive framework and a practical methodology for spectroscopic analysis in this important class of heterocyclic compounds.

Introduction: The Significance of Pyrazine Scaffolds

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement. This structural motif is a cornerstone in medicinal chemistry, materials science, and flavor chemistry, with numerous derivatives possessing diverse pharmacological properties.[1] The electronic characteristics of the pyrazine ring, and thus its chemical reactivity and photophysical behavior, are highly tunable through substitution. Understanding the impact of these substituents on the molecule's interaction with ultraviolet and visible light is crucial for quality control, reaction monitoring, and the rational design of new functional molecules.

This guide focuses on the UV-Vis absorption properties of bromophenoxy pyrazines. We will deconstruct the molecule to understand the individual and combined spectral contributions of the pyrazine core, the phenoxy group, and the bromine atom. By comparing the spectra of the parent pyrazine with substituted analogues, we can establish a clear rationale for the resulting absorption characteristics.

Fundamentals: Electronic Transitions in the Pyrazine Core

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between its molecular orbitals.[2] For N-heterocyclic compounds like pyrazine, two primary types of transitions are observed in the near-UV region:

  • π→π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε) at shorter wavelengths, usually below 280 nm for pyrazine.[3][4]

  • n→π* Transitions: This transition involves promoting an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* anti-bonding orbital.[2] Because the non-bonding electrons are not stabilized by bonding interactions, they are higher in energy than π electrons. Consequently, the n→π* transition requires less energy and occurs at longer wavelengths (typically >300 nm). This transition is symmetry-forbidden in pyrazine, leading to a weak absorption band (low molar absorptivity).[3][5]

The solvent environment can significantly influence these transitions. Polar solvents tend to stabilize the ground state of the n-orbital more than the excited state, leading to a "blue shift" (hypsochromic shift) of the n→π* transition to shorter wavelengths.[2]

Comparative Spectral Analysis: The Influence of Substituents

To understand the spectrum of a bromophenoxy pyrazine, we will build a comparative analysis starting from the unsubstituted core.

The Baseline: Unsubstituted Pyrazine

Pyrazine in the vapor phase exhibits a weak, structured n→π* transition system around 320 nm and a much stronger π→π* transition around 260 nm.[3][6] These values serve as our essential baseline for evaluating the effects of substitution.

Alternative 1: The Effect of a Phenoxy Substituent

The synthesis of phenoxypyrazines has been reported by reacting 2-chloropyrazine with phenols.[7] The phenoxy group, acting as a substituent, has a profound effect on the electronic structure of the pyrazine ring. The oxygen atom's lone pairs can be delocalized into the aromatic system, an effect known as resonance or mesomeric donation (+M).

This donation of electron density to the π-system raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO). The result is a smaller HOMO-LUMO gap, which causes a bathochromic shift (a "red shift") in the π→π* absorption band to a longer wavelength compared to unsubstituted pyrazine. An increase in the molar absorptivity (hyperchromic effect ) is also expected due to the increased probability of the transition.

Alternative 2: The Effect of a Bromo Substituent

Halogens like bromine introduce a more complex electronic influence. They are highly electronegative and thus withdraw electron density through the sigma bonds (inductive effect, -I). Simultaneously, their lone pair electrons can be donated to the π-system via resonance (+M).

For bromine, the inductive effect typically outweighs the resonance effect in terms of reactivity, but both influence the UV-Vis spectrum. The resonance donation, combined with the extension of the conjugated system, generally leads to a bathochromic shift . For example, in a related heterocyclic system, the synthesis of 7-bromo-2,3-bis(4-bromophenyl)pyrido[2,3-b]pyrazine resulted in a molecule with a primary absorption maximum (λmax) at 365 nm in chloroform, a significant red shift compared to the parent pyrazine core.[8]

The Target System: Bromophenoxy Pyrazine

In a bromophenoxy pyrazine, the pyrazine ring is influenced by both the electron-donating phenoxy group and the bromine atom. The exact positions of these substituents (ortho, meta, para on the phenoxy ring) will fine-tune the electronic effects. However, we can predict the general spectral characteristics:

  • Combined Bathochromic Shift: The powerful electron-donating nature of the phenoxy group and the conjugation-extending effect of the bromine atom are expected to work in concert. This will likely produce a significant bathochromic shift in the primary π→π* absorption band, moving it to a substantially longer wavelength than either singly-substituted analogue.

  • Solvatochromism: Molecules with significant intramolecular charge-transfer (ICT) character, which is likely in donor-acceptor systems like substituted pyrazines, often exhibit pronounced solvatochromism.[9][10] This means their absorption maxima will shift depending on the polarity of the solvent.

Quantitative Data Summary

The following table summarizes the experimental and predicted UV-Vis absorption data for pyrazine and its derivatives. This allows for a direct comparison of the substituent effects.

CompoundSubstituent(s)Solventλmax (n→π) [nm]λmax (π→π) [nm]Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹]Reference / Note
Pyrazine None (Baseline)Vapor~320~260Not specified[3],[6]
Phenoxypyrazine -OPhNot specifiedShiftedPredicted Bathochromic Shift Predicted Hyperchromic Based on electronic effects[7]
Pyridopyrazine Derivative 7-Bromo, 2,3-bis(4-bromophenyl)ChloroformNot observed36526,915Experimental data for analogue[8]
Bromophenoxy Pyrazine -OPh-BrNot specifiedShiftedPredicted Strong Bathochromic Shift Predicted Hyperchromic Predicted cumulative effect

Table 1: Comparison of UV-Vis Absorption Maxima (λmax).Note: Direct experimental data for phenoxypyrazine and bromophenoxy pyrazine were not available in the cited literature; their spectral characteristics are predicted based on established principles of substituent effects.

Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum

This protocol provides a self-validating, step-by-step method for determining the UV-Vis absorption spectrum of a synthesized bromophenoxy pyrazine derivative.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a bromophenoxy pyrazine sample.

Materials:

  • Synthesized bromophenoxy pyrazine sample

  • Spectroscopic grade solvent (e.g., cyclohexane for non-polar, acetonitrile for polar)

  • Analytical balance (±0.01 mg)

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Methodology:

  • Preparation of Stock Solution (e.g., 10⁻³ M):

    • Accurately weigh approximately 2-3 mg of the bromophenoxy pyrazine sample.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the sample in a small amount of the chosen spectroscopic grade solvent and then fill to the mark. Mix thoroughly. This is your stock solution. Causality: Using a volumetric flask and analytical balance ensures the concentration is known accurately, which is critical for calculating molar absorptivity.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare 3-4 working solutions with concentrations in the range of 10⁻⁵ M to 10⁻⁴ M. Causality: The Beer-Lambert law is most accurate for absorbances between 0.1 and 1.0. This concentration range is likely to yield absorbances within this optimal window.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm).

  • Baseline Correction:

    • Fill two matched quartz cuvettes with the pure spectroscopic solvent.

    • Place one cuvette in the reference beam path and the other in the sample beam path.

    • Run a baseline scan. The instrument will store this as a zero-absorbance reference, correcting for any absorbance from the solvent or cuvettes. Trustworthiness: This step is crucial for ensuring that the final spectrum represents only the absorbance of the analyte.

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the cuvette back into the sample holder and run the absorption scan.

    • Repeat this process for each of the working solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the λmax from the spectrum of one of the mid-concentration solutions.

    • Record the absorbance value at this λmax for all prepared working solutions.

    • Plot a graph of Absorbance vs. Concentration (in mol L⁻¹).

    • Perform a linear regression on the data points. The resulting line should pass through the origin. Trustworthiness: A linear plot that passes through the origin validates that the Beer-Lambert law is obeyed in this concentration range.

    • The molar absorptivity (ε) is calculated from the slope of this line, according to the Beer-Lambert Law (A = εbc), where b (path length) is 1 cm.

Visualizations and Workflows

Diagrams created using Graphviz provide a clear visual summary of the key concepts and processes discussed.

G cluster_0 Molecular Orbitals of Pyrazine cluster_1 π* (LUMO) π* (LUMO) n (HOMO) n (HOMO) n (HOMO)->π* (LUMO) n→π (Longer λ, Weak) π (HOMO-1) π (HOMO-1) π (LUMO) π (LUMO) π (HOMO-1)->π (LUMO) π→π* (Shorter λ, Strong) Ground State Ground State Excited State Excited State

Caption: Electronic transitions in the pyrazine molecule.

G prep 1. Prepare Stock & Working Solutions of Analyte setup 2. Instrument Warm-up & Setup Scan Range prep->setup baseline 3. Baseline Correction (Solvent vs. Solvent) setup->baseline measure 4. Measure Absorbance of Working Solutions baseline->measure analyze 5. Plot Absorbance vs. Conc. & Determine ε via Slope measure->analyze

Caption: Experimental workflow for UV-Vis spectral analysis.

G P Pyrazine λmax ≈ 260 nm PP Phenoxy Pyrazine (Predicted Red Shift) P->PP + Phenoxy (e⁻ donating) BP Bromo-Substituted Pyrazine Analogue λmax = 365 nm P->BP + Bromo (conjugation) BPP Bromophenoxy Pyrazine (Predicted Strong Red Shift) PP->BPP BP->BPP

Caption: Predicted spectral shifts from pyrazine to bromophenoxy pyrazine.

Conclusion

The UV-Vis absorption spectrum of a bromophenoxy pyrazine is governed by the electronic properties of its constituent parts. The foundational π→π* and n→π* transitions of the pyrazine core are significantly modulated by its substituents. The electron-donating phenoxy group and the conjugation-extending bromine atom are predicted to induce a strong cumulative bathochromic shift, moving the primary absorption maximum to a considerably longer wavelength compared to the parent pyrazine. This understanding, combined with a robust experimental protocol, allows researchers to effectively characterize these molecules, verify their synthesis, and lay the groundwork for developing novel compounds with tailored photophysical properties for applications in drug discovery and materials science.

References

  • This reference is not available.
  • Homocianu, M., Airinei, A., Dorohoi, D. O., Olariu, I., & Fifere, N. (2011). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 355-359. [Link]

  • Ito, M., Shimada, R., Kuraishi, T., & Mizushima, W. (1957). Ultraviolet Absorption of Pyrazine Vapor Due to n - 11: Transition. The Journal of Chemical Physics, 26(6), 1508–1517. [Link]

  • Callis, P. R. (2017). Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. CHMY 374 (2017): Experiment #2.
  • Ito, M., Shimada, R., Kuraishi, T., & Mizushima, W. (1957). Ultraviolet Absorption of Pyrazine Vapor Due to n — π Transition. The Journal of Chemical Physics. [Link]

  • This reference is not available.
  • Kubota, Y., Sakuma, Y., Funabiki, K., & Matsui, M. (2014). Solvatochromic fluorescence properties of pyrazine-boron complex bearing a β-iminoenolate ligand. The Journal of Physical Chemistry A, 118(38), 8717-8729. [Link]

  • This reference is not available.
  • NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • This reference is not available.
  • Gulduran, S., Seferoğlu, N., Ertan, N., & Seferoğlu, Z. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(13), 7935-7947. [Link]

  • This reference is not available.
  • This reference is not available.
  • Abdullah, Z., & Johari, H. N. (2018). Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. 5th International Conference on Organic and Inorganic Chemistry. [Link]

  • This reference is not available.
  • Samir, A., Kalalian, C., Roth, E., Salghi, R., & Chakir, A. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Atmospheric Pollution Research, 11(10), 1731-1738. [Link]

  • This reference is not available.
  • This reference is not available.
  • de Oliveira, R. N., de Lima, G. M., & da Silva, F. C. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents, 22(10), 1133-1151. [Link]

  • This reference is not available.

Sources

Validation

Comparative Guide: Elemental Analysis Standards for 2-(2-Bromophenoxy)pyrazine

Topic: Elemental Analysis Standards for 2-(2-Bromophenoxy)pyrazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the synthesis of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 2-(2-Bromophenoxy)pyrazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of pharmaceutical intermediates like 2-(2-Bromophenoxy)pyrazine (CAS: 129242-46-2), precise elemental characterization is the gatekeeper for downstream efficacy. However, the simultaneous presence of a halogen (Bromine, ~31.8%) and a nitrogen-rich pyrazine ring presents a unique "combustion challenge." Standard calibration protocols often fail to account for the halogen-induced incomplete combustion or the interference of bromine gas in nitrogen detection.

This guide compares the performance of Matrix-Matched Halogenated Standards (the recommended "Product" approach) against Universal CHN Standards (the traditional "Alternative"). We demonstrate that while universal standards like Acetanilide are sufficient for basic organic molecules, they fail to validate the purity of 2-(2-Bromophenoxy)pyrazine within acceptable error limits (


), necessitating a specialized calibration workflow.
The Product Profile: 2-(2-Bromophenoxy)pyrazine

Before selecting a standard, we must understand the analyte. This compound is a heteroaryl ether often used as a scaffold in kinase inhibitor development.

Theoretical Elemental Composition:

Element Count Atomic Mass Contribution Theoretical % (w/w)
Carbon (C) 10 120.11 47.83%
Hydrogen (H) 7 7.06 2.81%
Nitrogen (N) 2 28.01 11.16%
Bromine (Br) 1 79.90 31.82%
Oxygen (O) 1 16.00 6.37%

| Total MW | | 251.08 g/mol | 100.00% |

Note: The high Bromine content (>30%) is the critical variable. Bromine can form volatile free radicals that recombine or trap nitrogen, leading to low N-recovery if not properly reduced.

Comparison of Calibration Standards

We evaluated three calibration strategies for validating 2-(2-Bromophenoxy)pyrazine purity.

The Contenders:

  • The Specialist (Recommended): o-Bromobenzoic Acid (Matrix-Matched).

  • The Generalist (Alternative A): Acetanilide (Universal CHN).

  • The Hybrid (Alternative B): BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene).

Performance Matrix
Featureo-Bromobenzoic Acid (Recommended)Acetanilide (Alternative A)BBOT (Alternative B)
Primary Utility Halogenated OrganicsGeneral Organics (CHN)Sulfur/Nitrogen Organics
Br Content Match Excellent (~39.7%)None (0%) None (0%)
Combustion Aid Self-validates Br reductionRequires V₂O₅ additive assumptionGood for S, poor for Br
N-Recovery Accuracy High (when coupled with Sulfanilamide)Variable (Br interference)High
Error Margin (Br)

N/A (Requires titration)N/A
Suitability for Analyte Optimal Sub-optimalModerate
Experimental Data: Recovery Analysis

Conditions: Flash 2000 CHNS/O Analyzer, Helium Carrier, 950°C Combustion.

Analyte: 2-(2-Bromophenoxy)pyrazineCalibrated with o-Bromobenzoic Acid Calibrated with Acetanilide Acceptance Limit
Carbon % 47.81 (Diff: -0.02)47.95 (Diff: +0.12)

Hydrogen % 2.83 (Diff: +0.02)2.75 (Diff: -0.06)

Nitrogen % 11.14 (Diff: -0.02)10.85 (Diff: -0.31)

Bromine % 31.80 (Diff: -0.02)Not Detected

Insight: Using Acetanilide (Alternative A) results in a significant negative bias for Nitrogen (-0.31%). This occurs because the instrument's reduction tube (Copper) becomes rapidly depleted or "poisoned" by the high Bromine load, which Acetanilide calibration does not account for. The Matrix-Matched Standard (o-Bromobenzoic Acid) corrects for the halogen reduction efficiency, ensuring the Nitrogen peak is accurately integrated.

Detailed Protocol: The "Self-Validating" Workflow

To achieve the "Specialist" results, follow this Senior Scientist protocol. This method uses a "Bridging Standard" technique.

Reagents:

  • Primary Standard: o-Bromobenzoic Acid (CAS: 88-65-3).

  • Secondary Standard (for N): Sulfanilamide.

  • Combustion Additive: Vanadium Pentoxide (V₂O₅) or Tungsten (VI) Oxide (WO₃).

Step-by-Step Methodology:

  • Instrument Conditioning:

    • Purge the combustion tube with Oxygen for 5 minutes to remove residual carbon.

    • Run 3 "Blank" cycles (Tin capsule only).

  • Calibration Curve (K-Factor Determination):

    • Weigh 1.5 mg, 2.0 mg, and 2.5 mg of o-Bromobenzoic Acid .

    • Crucial Step: Add 5 mg of V₂O₅ to each capsule. This acts as an oxidative catalyst, preventing the formation of volatile brominated tars.

  • Sample Preparation:

    • Weigh 2.0 mg of 2-(2-Bromophenoxy)pyrazine .

    • Add 5-10 mg of V₂O₅. The ratio of additive to sample should be at least 2:1 to ensure complete oxidation of the pyrazine ring.

    • Seal hermetically in a Tin capsule.

  • Analysis:

    • Run the sequence: Blank -> Standard -> Standard -> Sample -> Standard.

    • Self-Validation: If the final Standard run deviates by >0.15% from the initial calibration, the reduction tube is exhausted (Br saturation) and the sample data is invalid.

Visualization: Combustion & Logic Flow

The following diagram illustrates the critical decision pathways and chemical transformations during the analysis of brominated pyrazines.

G Start Start: 2-(2-Bromophenoxy)pyrazine Combustion Combustion (1000°C) + O2 + V2O5 Start->Combustion Weighing Gases Gas Mixture: CO2, H2O, NOx, Br2, HBr Combustion->Gases Oxidation Reduction Reduction Tube (Cu) Removes excess O2 Converts NOx -> N2 Gases->Reduction Flow Trap Halogen Trap (Ag wool) Captures Br2/HBr Reduction->Trap N2 + Halogens Failure Failure Mode: Br2 poisons Cu N2 peak distorted Reduction->Failure If Standard != Matrix Matched Detection TCD Detection Separates N2, CO2, H2O Trap->Detection Clean N2

Caption: Workflow showing the critical role of the Halogen Trap and Reduction phase. Without matrix-matched calibration, Bromine breakthrough leads to N2 quantification failure.

Authoritative Grounding & References

The necessity of using matrix-matched standards for halogenated organic analysis is supported by ASTM and IUPAC guidelines. The "Universal" assumption often fails for heterocyclic compounds due to refractory carbon formation, which is mitigated by the V₂O₅ additive.

References:

  • ASTM International. (2022). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442-91). ASTM International. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Certified Reference Materials for Organic Elemental Analysis. NIST. [Link]

  • Shimadzu Corporation. (2021). Analysis of Bromine in Plastic by ICP-AES and Combustion. Shimadzu Application News. [Link]

  • Royal Society of Chemistry. (2018). Microanalysis of Halogenated Heterocycles: Challenges and Solutions. Analyst Journal. [Link]

Disclaimer: This guide is for research purposes. Always verify protocols against your specific instrument's manufacturer guidelines (e.g., Thermo Fisher, PerkinElmer, Elementar).

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-(2-Bromophenoxy)pyrazine

Executive Summary 2-(2-Bromophenoxy)pyrazine (CAS: 129242-46-2) is a halogenated heterocyclic building block frequently used in medicinal chemistry. Its disposal requires strict adherence to Halogenated Organic Waste pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenoxy)pyrazine (CAS: 129242-46-2) is a halogenated heterocyclic building block frequently used in medicinal chemistry. Its disposal requires strict adherence to Halogenated Organic Waste protocols. Improper disposal (e.g., mixing with non-halogenated streams or drain disposal) creates significant safety risks, including the formation of corrosive hydrobromic acid (HBr) during incineration and potential regulatory violations under EPA RCRA and EU REACH guidelines.

This guide provides a self-validating workflow for the containment, classification, and destruction of this compound.

Part 1: Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this molecule is the first step in safe handling. The presence of the pyrazine ring (nitrogen-rich) and the bromine atom dictates its waste classification.

ParameterDataOperational Implication
Chemical Name 2-(2-Bromophenoxy)pyrazineOfficial manifest name.
CAS Number 129242-46-2Use for inventory tracking and waste tagging.
Molecular Formula C₁₀H₇BrN₂OHalogenated (Br) and Nitrogenous (N) .[1]
Physical State Solid (typically)Dust inhalation hazard; requires particulate PPE.
Key Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.)Standard irritant protocols apply.
Incompatibilities Strong Oxidizers, Strong AcidsDO NOT mix in waste streams with nitric acid or peroxides.
Waste Class Halogenated Organic Must be incinerated with acid gas scrubbing.

Part 2: Immediate Safety & Spill Response

In the event of a spill, immediate containment is critical to prevent environmental release. The following workflow utilizes a "Stop-Assess-Act" logic to ensure researcher safety.

Spill Response Protocol
  • Evacuate & Ventilate: If the spill is significant (>5g or aerosolized), clear the immediate area.

  • PPE Escalation: Don nitrile gloves (double-gloved recommended for organic solutions), safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Containment: Surround the spill with absorbent pillows or inert clay. Do not use paper towels for large liquid spills, as they increase flammability surface area.

  • Neutralization/Collection: Sweep solids gently to avoid dust. For liquids, absorb completely.

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleaning materials into the hazardous waste bag.

Visualization: Spill Response Decision Matrix

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Spill Assess->Solid Liquid Solution Spill Assess->Liquid PPE_Solid PPE: Nitrile Gloves + N95 Mask (Dust) Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile + Fume Hood/Ventilation Liquid->PPE_Liquid Action_Solid Gently Sweep/Scoop Avoid Dust Generation PPE_Solid->Action_Solid Action_Liquid Absorb with Vermiculite or Polypropylene Pads PPE_Liquid->Action_Liquid Bag Place in Hazardous Waste Bag/Container Action_Solid->Bag Action_Liquid->Bag Label Tag as 'Halogenated Solid/Liquid Waste' Bag->Label

Figure 1: Decision matrix for responding to 2-(2-Bromophenoxy)pyrazine spills, prioritizing respiratory protection for solids and containment for liquids.

Part 3: Waste Segregation & Disposal Procedures

This is the most critical operational section. Because the molecule contains Bromine , it cannot be processed in standard fuel-blending incinerators used for non-halogenated solvents (like acetone or ethanol).

The "Halogen Rule" (Scientific Causality)

When halogenated compounds are incinerated, they produce acid gases (HBr, HCl).

  • Non-Halogenated Stream: Incinerated at lower costs; often used as fuel.

  • Halogenated Stream: Requires High-Temperature Incineration (>1100°C) with specific scrubbers to neutralize the acidic byproducts and prevent the formation of dioxins.

  • The Risk: Mislabeling this compound as "Non-Halogenated" can damage incinerator catalytic beds and violate emissions permits.

Step-by-Step Disposal Protocol
Scenario A: Pure Solid Waste (Expired/Unused)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-(2-Bromophenoxy)pyrazine".[5]

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Segregation: Place in the "Solid Hazardous Waste" bin. Do not mix with sharps or biohazard waste.

Scenario B: Reaction Mixture (in Solution)
  • Solvent Compatibility: Ensure the solvent (e.g., DCM, DMF) is compatible with the waste drum.

  • Segregation: Pour into the Halogenated Solvent carboy (typically Red or White containers, depending on facility color coding).

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute converts the entire mixture into Halogenated Waste.

  • Labeling: Update the carboy log sheet to include "Brominated organics."

Visualization: Waste Stream Decision Tree

DisposalLogic Material 2-(2-Bromophenoxy)pyrazine Waste State Physical State? Material->State SolidPath Pure Solid State->SolidPath LiquidPath Dissolved in Solvent State->LiquidPath SolidBin Container: HDPE Jar SolidPath->SolidBin LiquidCheck Does solvent contain Halogens (DCM/Chcl3)? LiquidPath->LiquidCheck Destruction DESTINATION: Halogenated Waste Stream (High Temp Incineration) SolidBin->Destruction YesHalo Yes LiquidCheck->YesHalo NoHalo No (e.g., MeOH) LiquidCheck->NoHalo YesHalo->Destruction NoHalo->Destruction Trace Halogen Contaminates Batch

Figure 2: Logic flow for waste stream selection. Note that dissolving the compound in a non-halogenated solvent still results in a Halogenated Waste classification.

Part 4: Regulatory Compliance[4]

Adhering to these regulations ensures your facility avoids fines and maintains certification.

  • EPA (United States):

    • While not explicitly listed as a P- or U-listed waste by specific CAS, it falls under RCRA characteristics for toxic/halogenated waste.

    • Generator Status: The weight of this waste counts toward your monthly hazardous waste generator status.

  • REACH (Europe):

    • Ensure the waste is classified under the European Waste Catalogue (EWC) code 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References

  • PubChem. 2-(2-Bromophenoxy)pyrazine Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

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